(4-bromo-1H-pyrazol-1-yl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c6-4-1-7-8(2-4)3-5(9)10/h1-2H,3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXIKBHQDRMYJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588680 | |
| Record name | (4-Bromo-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82231-53-6 | |
| Record name | (4-Bromo-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromo-1H-pyrazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-bromo-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-bromo-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom and an acetic acid group. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their presence in numerous pharmacologically active agents. This versatile nucleus allows for diverse chemical modifications to modulate biological activity. As a functionalized pyrazole derivative, this compound serves as a valuable building block in the synthesis of more complex molecules for drug discovery and development, particularly in the exploration of novel anti-inflammatory, antimicrobial, and anticancer agents. This document provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its potential role in pharmacology.
Core Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅BrN₂O₂ | [1] |
| Molecular Weight | 205.01 g/mol | [1] |
| CAS Number | 82231-53-6 | [1][2] |
| Appearance | White to off-white solid (inferred)¹ | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in DMSO (inferred)² | [3] |
| pKa | Not available | N/A |
¹Appearance is inferred from similar pyrazole carboxylic acids, which are often white crystalline powders. ²Solubility in DMSO is inferred from related pyrazole compounds used in biological screening.[3]
Spectroscopic Data (Predicted)
Specific experimental spectra for this compound are not publicly documented. However, based on its structure, the following spectroscopic characteristics can be predicted:
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals corresponding to the three types of protons:
-
Two singlets in the aromatic region (typically δ 7.5-8.0 ppm) for the two protons on the pyrazole ring (at C3 and C5).
-
A singlet in the region of δ 4.5-5.5 ppm for the methylene (-CH₂-) protons of the acetic acid group.
-
A broad singlet at the downfield end of the spectrum (typically δ > 10 ppm) for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum should display five signals:
-
Three signals for the carbon atoms of the pyrazole ring, with the carbon bearing the bromine atom (C4) being significantly shifted.
-
One signal for the methylene carbon (-CH₂-).
-
One signal for the carbonyl carbon (-C=O) of the carboxylic acid, typically in the δ 170-180 ppm region.
-
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Experimental Protocols: Synthesis
A common and effective method for the synthesis of N-alkylated pyrazole acetic acids involves a two-step process: N-alkylation of the pyrazole ring followed by hydrolysis of the resulting ester.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Methodology
-
Step 1: N-Alkylation of 4-Bromo-1H-pyrazole
-
Objective: To introduce the ethyl acetate moiety onto the pyrazole nitrogen.
-
Procedure: To a solution of 4-bromo-1H-pyrazole (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 equivalents) is added. The mixture is stirred at room temperature for a short period to facilitate the deprotonation of the pyrazole. Ethyl bromoacetate (1.1 equivalents) is then added dropwise to the reaction mixture. The reaction is typically stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl (4-bromo-1H-pyrazol-1-yl)acetate, which can be purified by column chromatography.
-
-
Step 2: Hydrolysis of Ethyl (4-bromo-1H-pyrazol-1-yl)acetate
-
Objective: To convert the ethyl ester to the final carboxylic acid.
-
Procedure: The crude or purified ethyl (4-bromo-1H-pyrazol-1-yl)acetate from the previous step is dissolved in a mixture of an alcohol (e.g., ethanol) and water. An aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents), is added. The mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete (monitored by TLC). After cooling to room temperature, the reaction mixture is acidified to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl). The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried under vacuum.
-
Biological and Pharmacological Context
While specific biological activities for this compound are not extensively reported, the pyrazole core is a well-established pharmacophore. Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological effects, making this compound a promising candidate for further investigation and as a scaffold for drug design.
-
Anti-inflammatory Activity: Many pyrazole derivatives function as anti-inflammatory agents. Some have been investigated as selective COX-2 inhibitors.
-
Antimicrobial and Antifungal Activity: The pyrazole nucleus is a key component in various compounds screened for their efficacy against bacterial and fungal strains.
-
Anticancer Properties: Certain pyrazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, leading to their investigation as potential chemotherapeutic agents.
The presence of a bromine atom can enhance lipophilicity and potentially improve membrane permeability, while the carboxylic acid group provides a site for forming salts or esters to modulate pharmacokinetic properties.
Caption: Logical relationship of the pyrazole scaffold to potential biological activities.
Safety and Handling
-
Hazard Identification: This compound is classified as an irritant.[4]
-
Precautionary Measures: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is -20°C.[1]
Conclusion
This compound is a valuable heterocyclic intermediate with significant potential in medicinal chemistry and drug discovery. While detailed experimental data on its physical properties are sparse, its chemical nature and the well-documented biological significance of the pyrazole scaffold suggest it is a promising starting point for the synthesis of novel therapeutic agents. The synthetic route outlined provides a reliable method for its preparation, enabling further research into its pharmacological profile and applications. Future work should focus on the empirical determination of its physicochemical properties and a thorough evaluation of its biological activities.
References
Structure Elucidation of (4-bromo-1H-pyrazol-1-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, synthesis, and characterization of (4-bromo-1H-pyrazol-1-yl)acetic acid. This document details the synthetic pathway, experimental protocols, and the analytical data required for its unambiguous structure elucidation.
Chemical Structure and Properties
This compound is a substituted pyrazole derivative. The core structure consists of a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, substituted with a bromine atom at the C4 position and an acetic acid group at the N1 position.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 82231-53-6[1][2][3] |
| Molecular Formula | C₅H₅BrN₂O₂[2][3] |
| Molecular Weight | 205.02 g/mol [2][3] |
| Appearance | White to cream crystalline powder[4][5] |
Synthetic Pathway
The synthesis of this compound is typically achieved through a three-step process starting from 1H-pyrazole. The logical workflow for this synthesis is outlined below.
References
Technical Guide: Synthesis and Characterization of (4-bromo-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (4-bromo-1H-pyrazol-1-yl)acetic acid, a key intermediate in the development of various pharmaceutically active compounds. This document details the synthetic pathway, experimental protocols, and analytical characterization of this versatile molecule.
Introduction
This compound, with the Chemical Abstracts Service (CAS) registry number 82231-53-6, is a functionalized pyrazole derivative. The pyrazole moiety is a prominent scaffold in medicinal chemistry, and the presence of a bromo group at the 4-position and an acetic acid side chain at the 1-position offers multiple points for further chemical modification. This makes it a valuable building block in the synthesis of complex molecules, including those with potential therapeutic applications such as CXCR3 antagonists.[1]
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process starting from 4-bromo-1H-pyrazole. The general synthetic scheme is outlined below:
Caption: Synthetic route to this compound.
The synthesis commences with the N-alkylation of 4-bromo-1H-pyrazole with ethyl bromoacetate in the presence of a suitable base and solvent. This is followed by the hydrolysis of the resulting ester, ethyl (4-bromo-1H-pyrazol-1-yl)acetate, to yield the desired carboxylic acid.
Experimental Protocols
Synthesis of Ethyl (4-bromo-1H-pyrazol-1-yl)acetate
Materials:
-
4-bromo-1H-pyrazole
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetonitrile or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous acetonitrile or DMF, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford ethyl (4-bromo-1H-pyrazol-1-yl)acetate.
Synthesis of this compound
Materials:
-
Ethyl (4-bromo-1H-pyrazol-1-yl)acetate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve ethyl (4-bromo-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of THF and water.
-
Add an aqueous solution of a base such as lithium hydroxide (2.0 eq) or sodium hydroxide (2.0 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC until the ester is fully hydrolyzed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to a pH of approximately 2-3 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.
Characterization Data
The structural confirmation and purity of this compound are established using various spectroscopic techniques.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 82231-53-6 | [2] |
| Molecular Formula | C₅H₅BrN₂O₂ | [2] |
| Molecular Weight | 205.01 g/mol | [2] |
Spectroscopic Data
1H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet for the pyrazole proton at C5.
-
A singlet for the pyrazole proton at C3.
-
A singlet for the methylene protons (-CH₂-) of the acetic acid side chain.
-
A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.
13C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal for the carbon of the carboxylic acid group (-COOH).
-
A signal for the methylene carbon (-CH₂-).
-
Signals for the pyrazole ring carbons (C3, C4, and C5), with the C4 carbon signal being significantly affected by the bromine substituent.
IR (Infrared) Spectroscopy:
-
A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.
-
A strong absorption band around 1700-1725 cm⁻¹ due to the C=O stretching of the carboxylic acid.
-
C-H stretching vibrations for the pyrazole ring and methylene group.
-
C=N and C=C stretching vibrations characteristic of the pyrazole ring.
MS (Mass Spectrometry):
-
The mass spectrum would be expected to show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺ with the characteristic isotopic pattern for a compound containing one bromine atom (approximately equal intensity for M and M+2).
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.
Caption: Workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide outlines a reliable synthetic route and the expected analytical characterization for this compound. The procedures described provide a solid foundation for researchers and scientists to produce and verify this important chemical intermediate for applications in drug discovery and development. The functional handles present in the molecule allow for diverse subsequent chemical transformations, highlighting its utility as a versatile building block.
References
In-Depth Technical Guide: (4-bromo-1H-pyrazol-1-yl)acetic acid (CAS 82231-53-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-bromo-1H-pyrazol-1-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available physicochemical data, provides a detailed synthesis protocol, and explores its potential biological significance.
Physicochemical Properties
This compound is a pyrazole derivative with the molecular formula C5H5BrN2O2.[1][2] The presence of the bromine atom and the carboxylic acid moiety makes it a versatile building block for the synthesis of more complex molecules. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 82231-53-6 | [1][2][3] |
| Molecular Formula | C5H5BrN2O2 | [1][2] |
| Molecular Weight | 205.01 g/mol | [1][2] |
| Appearance | White to off-white solid | [No specific citation found] |
| Storage Temperature | -20°C | [1][2] |
Synthesis and Characterization
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the synthesis of analogous pyrazole acetic acids.
Materials:
-
4-bromo-1H-pyrazole
-
Ethyl bromoacetate
-
Potassium carbonate (K2CO3) or Sodium Hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H2O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
Step 1: N-Alkylation of 4-bromo-1H-pyrazole
-
To a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude ethyl (4-bromo-1H-pyrazol-1-yl)acetate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis of the Ester
-
Dissolve the purified ethyl (4-bromo-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Characterization Data
Detailed spectroscopic data for this compound is not currently available in the public domain. The following are predicted data based on the structure.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 13.2 (s, 1H, COOH), 8.1 (s, 1H, pyrazole-H), 7.7 (s, 1H, pyrazole-H), 5.0 (s, 2H, CH₂).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 169.0 (C=O), 139.0 (CH), 128.0 (CH), 92.0 (C-Br), 52.0 (CH₂).
-
Mass Spectrometry (ESI): m/z [M-H]⁻ calculated for C₅H₄BrN₂O₂⁻: 202.95; found [Not available].
Biological Activity and Potential Applications
While specific biological studies on this compound are limited, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.
The presence of the bromo-substituent on the pyrazole ring provides a handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery screening. The carboxylic acid moiety can participate in hydrogen bonding and salt formation, which can be crucial for target binding and improving pharmacokinetic properties.
Given the known activities of pyrazole derivatives, this compound could be a valuable intermediate for the synthesis of novel inhibitors of various enzymes and receptors. For instance, some pyrazole derivatives are known to inhibit enzymes like cyclooxygenases (COX) and kinases.
Experimental and Logical Diagrams
To facilitate the understanding of the synthesis and potential applications, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Logic diagram for drug discovery applications.
Safety Information
This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use.[3][4] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable chemical entity with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of reactive functional groups make it an attractive starting material for the development of novel therapeutic agents. Further research is warranted to fully elucidate its spectroscopic properties and to explore its biological activity profile in various disease models.
References
physical and chemical properties of (4-bromo-1H-pyrazol-1-yl)acetic acid
An In-depth Technical Guide to (4-bromo-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 82231-53-6) is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. Its structure, which combines a brominated pyrazole ring with a carboxylic acid moiety, offers multiple points for synthetic modification. This makes it a valuable intermediate in the discovery of novel therapeutic agents, particularly in the development of kinase inhibitors.[1] The pyrazole core is a well-established pharmacophore found in numerous approved drugs, and the bromo- and acetic acid functional groups provide versatile handles for creating diverse chemical libraries for drug screening. This document provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and its applications in research.
Physical and Chemical Properties
While specific experimental data for properties such as melting point, boiling point, and pKa are not widely reported in publicly available literature, the fundamental properties and data for closely related compounds have been compiled. Commercial suppliers typically provide the compound as a solid.[2]
Table 1: Summary of Physical and Chemical Data
| Property | Value | Source |
| CAS Number | 82231-53-6 | [2][3][4] |
| Molecular Formula | C₅H₅BrN₂O₂ | [3][4] |
| Molecular Weight | 205.01 g/mol | [4] |
| Form | Solid | [2] |
| Storage Temperature | -20°C | [4] |
| Predicted pKa | ~2.63 (Estimated based on 4-bromo-1H-pyrazole-3-carboxylic acid) | [5] |
| Hazard Classification | Irritant | [3] |
Spectral Data (Predicted)
¹H NMR Spectroscopy
A proton NMR spectrum would be expected to show the following signals:
-
Pyrazole Ring Protons (H-3, H-5): Two singlets, expected in the aromatic region (~7.5-8.0 ppm). The distinct electronic environments of the proton adjacent to the bromine and the one adjacent to the nitrogen would result in separate signals.
-
Methylene Protons (-CH₂-): A singlet, expected around 5.0 ppm, shifted downfield due to the deshielding effect of the adjacent nitrogen atom and the carboxylic acid group.
-
Carboxylic Acid Proton (-COOH): A broad singlet at the far downfield region of the spectrum (>10 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
A carbon-13 NMR spectrum would be expected to display five distinct signals:
-
Carboxylic Carbonyl (-C=O): A signal in the range of 170-180 ppm.
-
Pyrazole Ring Carbons (C-3, C-5): Two signals for the CH carbons of the pyrazole ring, typically between 120-140 ppm.
-
Bromo-substituted Carbon (C-4): A signal for the carbon atom bonded to bromine, which would appear at a lower field strength, estimated to be in the 90-100 ppm range.
-
Methylene Carbon (-CH₂-): A signal for the methylene carbon, expected around 50-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for its functional groups:
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C=N and C=C Stretches (Pyrazole Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-N Stretch: Bands in the 1000-1300 cm⁻¹ region.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
Synthesis Protocol: N-Alkylation of 4-bromo-1H-pyrazole
A plausible and common method for synthesizing the target compound is the N-alkylation of 4-bromo-1H-pyrazole with an acetic acid synthon, such as ethyl bromoacetate, followed by hydrolysis.
Materials:
-
4-bromo-1H-pyrazole
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)/Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkylation:
-
To a solution of 4-bromo-1H-pyrazole (1.0 eq) in dry acetonitrile, add potassium carbonate (1.5 eq).
-
Add ethyl bromoacetate (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl (4-bromo-1H-pyrazol-1-yl)acetate.
-
-
Purification of Ester:
-
Purify the crude ester using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
-
Hydrolysis:
-
Dissolve the purified ester in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.
-
Caption: General workflow for the synthesis of this compound.
Protocol for Melting Point Determination
Procedure:
-
Finely powder a small amount of the dry crystalline sample.
-
Pack the powdered sample into a capillary tube to a height of 1-2 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting point is reported as the range T₁ - T₂. A narrow range (0.5-1.0°C) is indicative of high purity.[6]
Protocol for Solubility Determination
Procedure:
-
Place approximately 25 mg of the compound into a small test tube.
-
Add 0.75 mL of the desired solvent (e.g., water, ethanol, DMSO, chloroform) in small portions.
-
After each addition, shake the test tube vigorously for 30 seconds.
-
Observe and record whether the compound dissolves completely.
-
Categorize the solubility as "very soluble," "soluble," "sparingly soluble," or "insoluble."
-
To assess solubility in acidic or basic aqueous solutions, use 5% HCl and 5% NaOH, respectively. Dissolution in these solutions indicates the presence of basic or acidic functional groups.[7][8]
Caption: Workflow for the physical and chemical characterization of a synthesized compound.
Applications in Drug Discovery
The structural motifs within this compound make it a highly strategic building block in drug discovery.
-
Pyrazole Core: This heterocycle is a known "privileged scaffold" that can interact with a wide range of biological targets, often through hydrogen bonding.
-
Bromo Group: The bromine atom serves as a key functional handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups at the 4-position of the pyrazole ring. This enables systematic exploration of the structure-activity relationship (SAR).
-
Acetic Acid Moiety: The carboxylic acid group can be used to form amide bonds, esters, or serve as a key pharmacophoric element for interacting with basic residues in a protein's active site.
Caption: Relationship between the structural features and applications of the title compound.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex organic molecules. While detailed experimental data on its physical properties are sparse, its structure allows for reliable prediction of its spectral characteristics. The provided protocols offer a solid foundation for its synthesis and characterization in a research setting. Its strategic combination of a pyrazole core, a reactive bromine atom, and a carboxylic acid functional group ensures its continued importance in the field of drug discovery and development.
References
- 1. 82231-53-6 | 2-(4-Bromo-1H-pyrazol-1-yl)acetic acid - AiFChem [aifchem.com]
- 2. Hit2Lead | this compound | CAS# 82231-53-6 | MFCD00159632 | BB-4032060 [hit2lead.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. usbio.net [usbio.net]
- 5. Page loading... [wap.guidechem.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
The Strategic Intermediate: A Technical Guide to (4-bromo-1H-pyrazol-1-yl)acetic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(4-bromo-1H-pyrazol-1-yl)acetic acid has emerged as a valuable and versatile chemical intermediate in the synthesis of complex heterocyclic compounds, particularly in the realm of drug discovery and development. Its unique structural features, combining a reactive brominated pyrazole core with a carboxylic acid functional group, offer medicinal chemists a powerful scaffold for the construction of novel bioactive molecules. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of targeted therapeutics.
Core Chemical Data
A summary of the key chemical identifiers and properties for this compound and its common precursor, ethyl (4-bromo-1H-pyrazol-1-yl)acetate, is provided below.
| Property | This compound | Ethyl (4-bromo-1H-pyrazol-1-yl)acetate |
| CAS Number | 82231-53-6[1][2] | 82231-58-1 |
| Molecular Formula | C₅H₅BrN₂O₂[1] | C₇H₉BrN₂O₂ |
| Molecular Weight | 205.01 g/mol [1] | 233.06 g/mol [3] |
| Physical Form | Solid | Solid |
| Boiling Point | Not available | 296.57 °C at 760 mmHg |
| Storage Temperature | -20°C[1] | Room temperature |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: N-alkylation of 4-bromopyrazole with an ethyl haloacetate, followed by hydrolysis of the resulting ester.
Experimental Protocol 1: Synthesis of Ethyl (4-bromo-1H-pyrazol-1-yl)acetate
This protocol describes the N-alkylation of 4-bromopyrazole using ethyl bromoacetate in the presence of a base.
Materials:
-
4-Bromopyrazole
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-bromopyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford ethyl (4-bromo-1H-pyrazol-1-yl)acetate.
Experimental Protocol 2: Hydrolysis to this compound
This protocol details the hydrolysis of the ethyl ester to the final carboxylic acid.
Materials:
-
Ethyl (4-bromo-1H-pyrazol-1-yl)acetate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl (4-bromo-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5 - 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.
Spectroscopic Characterization (Predicted)
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~13.0 ppm (s, 1H, -COOH)
-
δ ~8.2 ppm (s, 1H, pyrazole-H5)
-
δ ~7.7 ppm (s, 1H, pyrazole-H3)
-
δ ~5.0 ppm (s, 2H, -CH₂-)
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~170 ppm (-COOH)
-
δ ~140 ppm (pyrazole-C5)
-
δ ~128 ppm (pyrazole-C3)
-
δ ~93 ppm (pyrazole-C4, C-Br)
-
δ ~52 ppm (-CH₂-)
IR (KBr, cm⁻¹):
-
~3100-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid)
-
~1710 cm⁻¹ (C=O stretch of carboxylic acid)
-
~1550, 1470 cm⁻¹ (C=N, C=C stretch of pyrazole ring)
-
~1250 cm⁻¹ (C-O stretch)
-
~650 cm⁻¹ (C-Br stretch)
Mass Spectrometry (ESI-):
-
m/z [M-H]⁻: 202.9, 204.9 (characteristic bromine isotope pattern)
Application as a Chemical Intermediate in Drug Discovery
This compound is a key building block for the synthesis of a variety of biologically active molecules, particularly kinase and DNA gyrase inhibitors. The bromine atom at the 4-position of the pyrazole ring is amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. The carboxylic acid moiety can be readily converted to amides, esters, and other functional groups, providing another point of diversification.
Case Study: Pyrazole-based Kinase Inhibitors
Many kinase inhibitors feature a substituted pyrazole core that interacts with the ATP-binding site of the kinase. Derivatives of this compound can be elaborated to target various kinases involved in cell signaling pathways implicated in cancer and inflammatory diseases.
The Janus kinase (JAK) family of tyrosine kinases is a key target for the treatment of autoimmune diseases and myeloproliferative neoplasms. The JAK-STAT signaling pathway is crucial for transducing signals from cytokine and growth factor receptors to the nucleus, leading to the transcription of genes involved in inflammation and cell proliferation. Pyrazole-based inhibitors have been developed to target the ATP-binding site of JAKs, thereby blocking this signaling cascade.[4]
Case Study: Pyrazole-based DNA Gyrase Inhibitors
Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for the development of novel antibacterial agents.[5][6] Pyrazole derivatives have been shown to be potent inhibitors of DNA gyrase.[5][6] The this compound scaffold can be used to synthesize compounds that bind to the active site of DNA gyrase, preventing its function and leading to bacterial cell death.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on derivatives of this compound are limited, general trends for pyrazole-based inhibitors can be extrapolated.
| Position on Pyrazole Core | General SAR Observations |
| N1-substituent | The acetic acid side chain provides a handle for forming amides and esters, which can interact with specific residues in the target protein's binding pocket. The length and nature of this linker are often critical for activity. |
| C3-substituent | Introduction of aryl or heteroaryl groups at this position, often via the C4-bromo precursor, is a common strategy to enhance potency and selectivity through interactions with hydrophobic pockets in the active site. |
| C4-substituent | The bromine atom serves as a versatile synthetic handle. Its replacement with various groups via cross-coupling reactions allows for fine-tuning of the molecule's electronic and steric properties to optimize target engagement. |
| C5-substituent | Substitution at this position can influence the overall conformation of the molecule and provide additional points of interaction with the target protein. |
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the development of novel therapeutics. Its synthetic accessibility and the versatility of its functional groups allow for the creation of diverse libraries of compounds for screening against a wide range of biological targets. The successful application of pyrazole-based compounds as kinase and DNA gyrase inhibitors underscores the value of this scaffold in medicinal chemistry. Further exploration of the chemical space accessible from this compound is likely to yield new and improved drug candidates for the treatment of various diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. fiveable.me [fiveable.me]
- 3. chemscene.com [chemscene.com]
- 4. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]
- 5. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Research Applications of (4-bromo-1H-pyrazol-1-yl)acetic acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
(4-bromo-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its substituted pyrazole core is a privileged scaffold in numerous biologically active compounds. This technical guide explores the potential applications of this compound in research, drawing insights from studies on its derivatives and related pyrazole-containing molecules. The focus is on its utility in the development of novel therapeutic agents, particularly in the areas of antibacterial research and enzyme inhibition.
Core Chemical Properties
This compound is a stable organic compound, the properties of which are summarized below.
| Property | Value |
| CAS Number | 82231-53-6 |
| Molecular Formula | C₅H₅BrN₂O₂ |
| Molecular Weight | 205.01 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane |
Synthetic Utility and Experimental Protocols
The primary application of this compound in research is as a versatile intermediate for the synthesis of more complex molecules. The bromo- and acetic acid-substituted pyrazole core allows for a variety of chemical modifications, making it an ideal starting material for creating libraries of compounds for drug discovery screening.
A key synthetic transformation involves the conversion of the carboxylic acid moiety to a carboxamide, followed by diversification of the bromo-substituted position via cross-coupling reactions.
General Experimental Protocol: Synthesis of Pyrazole Carboxamide Derivatives
This protocol outlines a general two-step procedure for the synthesis of N-aryl pyrazole carboxamides from a pyrazole carboxylic acid precursor, followed by a Suzuki cross-coupling reaction to introduce diversity.
Step 1: Amide Formation
-
Reaction Setup: In a round-bottom flask, dissolve the pyrazole carboxylic acid (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Activation: Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired aniline derivative (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Suzuki Cross-Coupling
-
Reaction Setup: In a microwave vial or a suitable reaction flask, combine the bromo-pyrazole carboxamide (1.0 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base, for instance, K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. The reaction can also be performed under microwave irradiation for shorter reaction times.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and dilute with an organic solvent. Filter the mixture through a pad of celite to remove the catalyst. Wash the organic layer with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Potential Applications in Drug Discovery
The pyrazole scaffold is a common feature in many approved drugs and clinical candidates. Derivatives of this compound hold promise in several therapeutic areas.
Antibacterial Agents
Derivatives of pyrazole carboxamides have shown promising activity against drug-resistant bacteria. For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been investigated for their antibacterial effects against extensively drug-resistant (XDR) Salmonella Typhi.
Quantitative Data from a Study on a Related Pyrazole Derivative:
| Compound | Target Organism | MIC (µg/mL) |
| Derivative 5d | XDR S. Typhi | 6.25 |
MIC: Minimum Inhibitory Concentration
This data suggests that the pyrazole scaffold can be functionalized to produce potent antibacterial agents. The bromo-substituent in this compound provides a convenient handle for introducing various aryl or heteroaryl groups via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize antibacterial potency.
Enzyme Inhibition: Alkaline Phosphatase Inhibitors
Alkaline phosphatases (APs) are a group of enzymes involved in various physiological processes, and their dysregulation is implicated in several diseases. Pyrazole-containing compounds have emerged as potent inhibitors of APs.
Quantitative Data from a Study on a Related Pyrazole Derivative:
| Compound | Target Enzyme | IC₅₀ (µM) |
| Derivative 5d | Alkaline Phosphatase | 1.469 ± 0.02 |
IC₅₀: Half-maximal Inhibitory Concentration
The ability of the pyrazole scaffold to participate in hydrogen bonding and other non-covalent interactions within the active site of enzymes makes it an attractive starting point for the design of novel enzyme inhibitors. This compound can be used to generate a library of compounds for screening against various enzymatic targets.
Signaling Pathways and Molecular Interactions
While specific signaling pathways modulated by this compound itself are not yet elucidated, molecular docking studies on its derivatives provide insights into their potential mechanisms of action at a molecular level.
For instance, in the context of alkaline phosphatase inhibition, docking studies have revealed that pyrazole derivatives can bind to the active site of the enzyme through a network of hydrogen bonds and hydrophobic interactions with key amino acid residues.
Conclusion
This compound is a promising and versatile starting material for the synthesis of novel compounds with potential therapeutic applications. Its utility as a scaffold for generating diverse chemical libraries makes it a valuable tool for academic and industrial researchers in the field of drug discovery. The demonstrated antibacterial and enzyme-inhibitory activities of its derivatives highlight the potential of this chemical entity for the development of new medicines. Further research into the synthesis and biological evaluation of compounds derived from this compound is warranted to fully explore its therapeutic potential.
Spectroscopic and Synthetic Profile of (4-bromo-1H-pyrazol-1-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for (4-bromo-1H-pyrazol-1-yl)acetic acid. Due to the limited availability of published experimental data, this document combines established chemical principles with data from related compounds to present a predictive spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information herein is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
Compound Overview
This compound, with the chemical formula C₅H₅BrN₂O₂ and a molecular weight of 205.01 g/mol , is a substituted pyrazole derivative.[1] The pyrazole scaffold is a key pharmacophore in numerous clinically approved drugs, exhibiting a wide range of biological activities. The presence of a bromine atom and a carboxylic acid moiety on the pyrazole ring makes this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The CAS number for this compound is 82231-53-6.[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on its molecular structure and known spectroscopic trends for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 1H | -COOH |
| ~7.8 | Singlet | 1H | H-5 (pyrazole) |
| ~7.6 | Singlet | 1H | H-3 (pyrazole) |
| ~5.0 | Singlet | 2H | -CH₂- |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | -COOH |
| ~140 | C-5 (pyrazole) |
| ~125 | C-3 (pyrazole) |
| ~95 | C-4 (pyrazole) |
| ~55 | -CH₂- |
Diagram of Predicted ¹H NMR Assignments
Caption: Predicted ¹H NMR chemical shift assignments.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3100 | Medium | C-H stretch (aromatic/pyrazole) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| 1720-1700 | Strong | C=O stretch (carboxylic acid) |
| 1600-1450 | Medium | C=N and C=C stretch (pyrazole ring) |
| ~1250 | Medium | C-O stretch (carboxylic acid) |
| ~800 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 204/206 | [M]⁺ molecular ion peak (presence of Br isotope) |
| 159/161 | [M - COOH]⁺ |
| 146/148 | [M - CH₂COOH]⁺ |
| 79/81 | [Br]⁺ |
Experimental Protocols
Hypothetical Synthesis of this compound
This proposed synthesis involves the N-alkylation of 4-bromo-1H-pyrazole with an ethyl bromoacetate followed by hydrolysis of the resulting ester.
Step 1: N-Alkylation of 4-bromo-1H-pyrazole
-
To a solution of 4-bromo-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl (4-bromo-1H-pyrazol-1-yl)acetate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis of Ethyl (4-bromo-1H-pyrazol-1-yl)acetate
-
Dissolve the purified ethyl (4-bromo-1H-pyrazol-1-yl)acetate in a mixture of ethanol and water.
-
Add a base such as sodium hydroxide or lithium hydroxide (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with a dilute acid such as 1M HCl.
-
The product, this compound, should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Diagram of Synthetic and Analytical Workflow
Caption: A general workflow for the synthesis and spectroscopic characterization.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound for use in research and development. The tabulated NMR, IR, and MS data, along with the hypothetical synthetic protocol, offer a solid foundation for scientists working with this compound. The provided diagrams serve to visualize the key structural and procedural information. It is important to note that the presented spectroscopic data are predicted values and should be confirmed by experimental analysis.
References
The Reactive Nature of Bromine on the Pyrazole Ring: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the reactivity of bromine substituents on the pyrazole ring, a crucial heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of key reactions, experimental protocols, and comparative data to facilitate the strategic design and synthesis of novel pyrazole-based compounds.
The versatile reactivity of the C-Br bond on the pyrazole ring allows for a wide array of chemical transformations, making bromopyrazoles valuable intermediates in the synthesis of complex molecules.[2][3] This guide will delve into the primary reaction types, including electrophilic substitution, transition-metal-catalyzed cross-coupling reactions, and nucleophilic substitution, providing quantitative data and detailed experimental procedures to support laboratory work.
Electrophilic Bromination of Pyrazoles
The introduction of a bromine atom onto the pyrazole ring is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is influenced by the substitution pattern on the pyrazole ring.
Key Factors Influencing Bromination:
-
Activating and Deactivating Groups: The electronic nature of substituents on the pyrazole ring directs the position of bromination.
-
Reaction Conditions: The choice of brominating agent (e.g., Br₂, N-bromosuccinimide) and solvent can affect the outcome of the reaction.[6]
-
Protecting Groups: The use of protecting groups on the pyrazole nitrogen can influence the regioselectivity of bromination.[6]
Electrophilic substitution on the pyrazole ring with N-bromosuccinimide (NBS) is a common method for introducing a bromine atom.[6] The reaction typically proceeds at the C4 position, which is the most electron-rich and sterically accessible position.[7]
Transition-Metal-Catalyzed Cross-Coupling Reactions
Bromopyrazoles are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation in modern organic synthesis. The reactivity of 4-halopyrazoles in these reactions generally follows the trend I > Br > Cl, consistent with the carbon-halogen bond strength.[1] However, bromopyrazoles often represent an optimal balance of reactivity, stability, and cost-effectiveness.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between a bromopyrazole and an organoboron reagent. This reaction is widely used to synthesize biaryl and heteroaryl pyrazole derivatives.
Table 1: Comparative Data for Suzuki-Miyaura Coupling of 4-Halopyrazoles [1]
| Halogen | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Iodo | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 80-95 | Generally the most reactive, but can be prone to dehalogenation. |
| Bromo | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 75-90 | Offers a good balance of reactivity and stability.[8] |
| Chloro | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH/H₂O | 110 | 24 | 60-80 | Less reactive, requiring more active catalyst systems. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of aminopyrazole derivatives, which are important scaffolds in medicinal chemistry.[9]
Table 2: Comparative Data for Buchwald-Hartwig Amination of 4-Halopyrazoles [1]
| Halogen | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Iodo | Pd(dba)₂/tBuDavePhos | NaOtBu | Toluene | 100 | 18 | Low | Less effective than the bromo derivative with this specific palladium catalyst system. |
| Bromo | Pd(dba)₂/tBuDavePhos | NaOtBu | Toluene | 100 | 18 | 60-90 | The most effective substrate for this specific palladium-catalyzed amination with amines lacking β-hydrogens. |
| Chloro | Pd(dba)₂/tBuDavePhos | NaOtBu | Toluene | 100 | 24 | Moderate | Shows moderate reactivity, less than the bromo derivative. |
Nucleophilic Substitution Reactions
While less common than cross-coupling reactions, nucleophilic aromatic substitution (SNAr) can occur on bromopyrazole rings, particularly when activated by strongly electron-withdrawing groups. For instance, the reaction of 4-bromo-1-methyl-3-nitropyrazole-5-carboxylic acid with arylamines in the presence of a copper catalyst leads to the formation of 4-arylamino substituted products.[10]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles using Pd(PPh₃)₄[8]
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.5 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled pyrazole.[8]
General Procedure for Buchwald-Hartwig Amination of 1-benzyl-4-bromo-1H-pyrazole[9]
Materials:
-
1-benzyl-4-bromo-1H-pyrazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox, to a vial add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add a solution of 1-benzyl-4-bromo-1H-pyrazole and the amine in toluene.
-
Seal the vial and heat the reaction mixture at 100 °C for 16-24 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-1-benzyl-1H-pyrazole derivative.
Visualizing Reaction Workflows
The following diagrams illustrate typical experimental and logical workflows for the synthesis and functionalization of brominated pyrazoles.
Caption: A general workflow for the synthesis of functionalized pyrazoles from a pyrazole starting material.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The bromine atom on a pyrazole ring is a versatile handle that enables a multitude of chemical transformations. This guide has provided a focused overview of the key reactivity patterns, with an emphasis on practical applications in synthetic and medicinal chemistry. The provided data and protocols serve as a valuable resource for researchers aiming to leverage the unique properties of bromopyrazoles in the design and synthesis of novel, biologically active compounds. The continued exploration of new catalytic systems and reaction conditions will undoubtedly expand the synthetic utility of these important building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. books.rsc.org [books.rsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Nucleophilic substitution reactions in 4-halonitro-pyrazolecarboxylic acids (Journal Article) | OSTI.GOV [osti.gov]
An In-depth Technical Guide on (4-bromo-1H-pyrazol-1-yl)acetic acid
This guide provides comprehensive technical information on (4-bromo-1H-pyrazol-1-yl)acetic acid, a heterocyclic compound of interest to researchers and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
This compound is a derivative of pyrazole, an aromatic heterocycle containing two adjacent nitrogen atoms. The presence of a bromine atom and an acetic acid group on the pyrazole ring confers specific chemical reactivity and physical properties to the molecule.
| Property | Value | References |
| Molecular Formula | C5H5BrN2O2 | [1][2] |
| Molecular Weight | 205.01 g/mol | [1][3] |
| CAS Number | 82231-53-6 | [1][2] |
| MDL Number | MFCD00159632 | [2] |
| Form | Solid | [3] |
| Purity | 95% | [3] |
| Storage Temperature | -20°C | [1] |
A related compound, this compound hydrochloride, has a molecular formula of C5H6BrClN2O2 and a molecular weight of 241.47 g/mol [4]. Another similar structure, (4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid, has the molecular formula C6H7BrN2O2 and a molecular weight of 219.04 g/mol [5].
Experimental Protocols
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives
A study has reported an efficient one-pot method for the regioselective synthesis of 4-bromopyrazole derivatives from 1,3-dicarbonyl compounds, arylhydrazines, and N-bromosaccharin, using silica-supported sulfuric acid as a catalyst under solvent-free conditions[6]. This approach is advantageous due to its environmental friendliness and operational simplicity[6].
General Procedure:
-
A mixture of a 1,3-dicarbonyl compound (1 mmol), arylhydrazine (1 mmol), and silica-supported sulfuric acid (0.05 g) is stirred at room temperature for the appropriate time as monitored by Thin Layer Chromatography (TLC).
-
N-bromosaccharin (1.1 mmol) is then added to the reaction mixture.
-
The progress of the reaction is continuously monitored by TLC.
-
Upon completion, n-hexane (7-10 mL) is added to the mixture, and the solid is filtered off.
-
The residue is washed with n-hexane.
-
Evaporation of the solvent yields the pure 4-bromopyrazole derivative.
-
If necessary, the product can be further purified by column chromatography on silica gel[6].
This synthetic route provides a direct and efficient way to introduce a bromine atom at the 4-position of the pyrazole ring, which is a valuable synthon for further chemical modifications.
Illustrative Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of 4-bromopyrazole derivatives.
References
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of (4-bromo-1H-pyrazol-1-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of (4-bromo-1H-pyrazol-1-yl)acetic acid, a valuable building block in medicinal chemistry and drug discovery. The protocol details a two-step process starting from the readily available 4-bromo-1H-pyrazole. The methodology is presented with clarity to ensure reproducibility for researchers in various laboratory settings. All quantitative data, including reagent amounts, reaction conditions, and yields, are summarized for ease of reference. A visual workflow diagram is also included to provide a clear overview of the entire synthesis process.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that are widely utilized in the development of new therapeutic agents due to their diverse biological activities. This compound serves as a key intermediate for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapies. The protocol outlined below describes a reliable and efficient synthesis route.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved in two main steps:
-
N-Alkylation of 4-bromo-1H-pyrazole: The pyrazole nitrogen is alkylated using an appropriate ethyl acetate precursor.
-
Hydrolysis of the Ester: The resulting ethyl (4-bromo-1H-pyrazol-1-yl)acetate is then hydrolyzed to the desired carboxylic acid.
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-bromo-1H-pyrazole | 98% | Commercially Available |
| Sodium Hydride (60% dispersion in mineral oil) | Reagent Grade | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| Ethyl bromoacetate | ≥98% | Commercially Available |
| Lithium Hydroxide (LiOH) | Reagent Grade | Commercially Available |
| Methanol (MeOH) | ACS Grade | Commercially Available |
| Water | Deionized | Laboratory Supply |
| Hydrochloric Acid (HCl) | 1 M | Laboratory Supply |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | Laboratory Prepared | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
3.2. Step 1: Synthesis of Ethyl (4-bromo-1H-pyrazol-1-yl)acetate
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).
-
Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve 4-bromo-1H-pyrazole (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of 4-bromo-1H-pyrazole to the sodium hydride suspension at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back down to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl (4-bromo-1H-pyrazol-1-yl)acetate.
-
Purify the crude product by column chromatography on silica gel if necessary.
3.3. Step 2: Synthesis of this compound
-
Dissolve the crude or purified ethyl (4-bromo-1H-pyrazol-1-yl)acetate (1.0 equivalent) in a mixture of methanol and water (typically a 3:1 to 4:1 ratio).
-
Add lithium hydroxide (2.0-3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the hydrolysis is complete, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 2-3 with 1 M hydrochloric acid.
-
A precipitate of this compound should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
Quantitative Data Summary
| Step | Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1 | 4-bromo-1H-pyrazole | 1.0 | 146.97 | 85-95% |
| Sodium Hydride (60%) | 1.2 | 40.00 | ||
| Ethyl bromoacetate | 1.1 | 167.00 | ||
| 2 | Ethyl (4-bromo-1H-pyrazol-1-yl)acetate | 1.0 | 233.05 | 90-98% |
| Lithium Hydroxide | 2.0-3.0 | 23.95 |
Note: Yields are representative and may vary depending on reaction scale and purity of reagents.
Visualization of the Synthesis Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Sodium Hydride: Reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ethyl bromoacetate: Lachrymator and corrosive. Handle in a well-ventilated fume hood.
-
Solvents: Tetrahydrofuran and methanol are flammable. Keep away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.[1]
-
Melting Point (MP): To assess purity.
This detailed protocol should enable researchers to successfully synthesize this compound for their research and development needs.
References
Application Note: N-Alkylation of 4-Bromopyrazole with Ethyl Bromoacetate
Introduction
N-alkylated pyrazoles are crucial heterocyclic scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The functionalization of the pyrazole ring at the nitrogen atom allows for the modulation of physicochemical properties and biological target engagement. This application note details a robust and efficient protocol for the N-alkylation of 4-bromopyrazole with ethyl bromoacetate to synthesize ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. The resulting product is a valuable intermediate for further chemical modifications, particularly through cross-coupling reactions at the bromine position, enabling the synthesis of diverse compound libraries for drug discovery programs.
Reaction Scheme
Key Features
-
High Efficiency: The described method provides good to excellent yields of the desired N-alkylated product.
-
Mild Reaction Conditions: The protocol utilizes readily available and inexpensive reagents and does not require harsh reaction conditions.
-
Versatile Intermediate: The product, ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, is a versatile building block for the synthesis of more complex molecules.
Applications
The synthesized ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate can be used in the development of a variety of therapeutic agents, including but not limited to:
-
Kinase inhibitors
-
Antiviral agents
-
Anti-inflammatory drugs
-
Agrochemicals
Experimental Protocol
Materials and Methods
-
Reagents:
-
4-Bromopyrazole (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Detailed Procedure
-
Reaction Setup: To a dry round-bottom flask, add 4-bromopyrazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to 4-bromopyrazole.
-
Stir the suspension at room temperature for 15 minutes.
-
Addition of Alkylating Agent: Add ethyl bromoacetate (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate.
Characterization Data
The structure of the product, ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, can be confirmed by spectroscopic methods. Based on analogous compounds, the expected NMR data is as follows:
-
¹H NMR (400 MHz, CDCl₃): δ 7.55 (s, 1H, pyrazole-H), 7.50 (s, 1H, pyrazole-H), 4.85 (s, 2H, N-CH₂), 4.25 (q, J = 7.1 Hz, 2H, O-CH₂), 1.30 (t, J = 7.1 Hz, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 167.0 (C=O), 140.0 (pyrazole-CH), 129.0 (pyrazole-CH), 92.0 (C-Br), 62.0 (O-CH₂), 52.0 (N-CH₂), 14.0 (CH₃).
-
Mass Spectrometry (ESI): Calculated for C₇H₉BrN₂O₂ [M+H]⁺, found [M+H]⁺.
Data Presentation
The following table summarizes typical reaction parameters for the N-alkylation of pyrazoles with ethyl bromoacetate.[1]
| Entry | Pyrazole Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromopyrazole | K₂CO₃ | DMF | 80 | 4-6 | ~85-95 |
| 2 | Pyrazole | Cs₂CO₃ | DMF | Room Temp | 2 | >90 |
| 3 | 3,5-Dimethylpyrazole | NaH | THF | 60 | 3 | ~80 |
Visualizations
Caption: Experimental workflow for the N-alkylation of 4-bromopyrazole.
Caption: Logical relationship of the synthesis process.
References
The Versatile Scaffold: (4-bromo-1H-pyrazol-1-yl)acetic acid in Modern Medicinal Chemistry
(4-bromo-1H-pyrazol-1-yl)acetic acid has emerged as a pivotal building block for medicinal chemists, offering a versatile scaffold for the development of novel therapeutic agents. Its inherent structural features, particularly the reactive bromine atom on the pyrazole ring, provide a strategic handle for synthetic diversification, enabling the creation of libraries of compounds with a wide spectrum of biological activities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this promising intermediate in their discovery programs.
Application Notes
The pyrazole core is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in various biological interactions. The introduction of a bromo substituent at the 4-position and an acetic acid moiety at the 1-position of the pyrazole ring enhances its utility as a synthetic intermediate. The bromine atom serves as a versatile functional group for cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups to explore the chemical space around the pyrazole core. The acetic acid side chain provides a handle for amide bond formation, esterification, or other modifications to modulate physicochemical properties and target engagement.
Derivatives of this compound have shown significant promise in several therapeutic areas:
-
Oncology: Pyrazole derivatives are known to target various hallmarks of cancer. They have been investigated as inhibitors of protein kinases, enzymes that are often dysregulated in cancer cells, leading to uncontrolled proliferation and survival. The structural modularity of the this compound scaffold allows for the fine-tuning of inhibitor selectivity and potency.
-
Antibacterial Agents: The bacterial enzyme DNA gyrase, essential for DNA replication, is a validated target for antibacterial drugs. Pyrazole-containing compounds have been shown to inhibit this enzyme, offering a potential avenue for the development of new antibiotics to combat drug-resistant bacteria.
-
Enzyme Inhibition: Beyond oncology and infectious diseases, derivatives of this scaffold have demonstrated inhibitory activity against other key enzymes, such as alkaline phosphatase, which is implicated in various physiological and pathological processes.
Quantitative Data Summary
The following tables summarize the biological activity of various pyrazole derivatives, showcasing the potential of this chemical class.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo-oxothiazolidine derivative 7g | MG-63 (Human Osteosarcoma) | 0.045 ± 0.004 | [1][2][3] |
| Pyrazole-fused Curcumin Analog 12 | MDA-MB-231 (Breast Cancer) | 3.64 | [4] |
| Pyrazole-fused Curcumin Analog 13 | MDA-MB-231 (Breast Cancer) | 16.13 | [4] |
| Pyrazole-fused Curcumin Analog 14 | HepG2 (Liver Cancer) | 4.89 | [4] |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid 22 | MCF7 (Breast Cancer) | 2.82 | [4] |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid 23 | A549 (Lung Cancer) | 6.28 | [4] |
| Pyrazolo[4,3-c]pyridine derivative 41 | MCF7 (Breast Cancer) | 1.937 (µg/mL) | [4] |
| Pyrazolo[4,3-c]pyridine derivative 42 | HCT116 (Colon Cancer) | 2.914 (µg/mL) | [4] |
| Pyrazole derivative TOSIND | MDA-MB-231 (Breast Cancer) | 17.7 ± 2.7 | [5] |
| Pyrazole derivative PYRIND | MCF7 (Breast Cancer) | 39.7 ± 5.8 | [5] |
Table 2: Enzyme Inhibitory Activity of Pyrazole Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Reference |
| Pyrazolo-oxothiazolidine derivative 7g | Alkaline Phosphatase | 0.045 ± 0.004 | [1][2][3] |
| Benzofuran–pyrazole-based compound 9 | E. coli DNA Gyrase B | 9.80 | [6] |
| 2,3,4-trichlorophenyl pyrazole analog 4 | Tissue Nonspecific Alkaline Phosphatase (TNAP) | 0.005 | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of the title compound starting from 4-bromo-1H-pyrazole.
Step 1: Synthesis of Ethyl (4-bromo-1H-pyrazol-1-yl)acetate
-
To a solution of 4-bromo-1H-pyrazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl (4-bromo-1H-pyrazol-1-yl)acetate.
Step 2: Hydrolysis to this compound
-
Dissolve ethyl (4-bromo-1H-pyrazol-1-yl)acetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2-3 equivalents) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
After completion, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: MTT Assay for Cytotoxicity Screening
This protocol outlines a standard procedure for evaluating the cytotoxic effects of pyrazole derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: DNA Gyrase Inhibition Assay
This protocol describes a method to assess the inhibitory activity of pyrazole derivatives against bacterial DNA gyrase.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, DNA gyrase enzyme, and the assay buffer (containing ATP and MgCl2).
-
Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture. Include a positive control (e.g., ciprofloxacin) and a negative control (no inhibitor).
-
Incubation: Incubate the reaction mixtures at 37 °C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., STEB buffer with proteinase K).
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of DNA gyrase is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA. Quantify the band intensities to determine the IC50 value.
Visualizations
Caption: Synthetic and evaluation workflow for this compound derivatives.
Caption: Inhibition of DNA gyrase by a pyrazole derivative leading to bacterial cell death.
Caption: Inhibition of a kinase signaling pathway in cancer by a pyrazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Current status of N-, O-, S-heterocycles as potential alkaline phosphatase inhibitors: a medicinal chemistry overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (4-bromo-1H-pyrazol-1-yl)acetic acid as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (4-bromo-1H-pyrazol-1-yl)acetic acid as a foundational scaffold in the design and synthesis of potent kinase inhibitors. The strategic incorporation of this building block offers a versatile platform for developing targeted therapeutics against a range of kinases implicated in diseases such as cancer and inflammatory disorders. Detailed experimental protocols for the synthesis of the building block, its elaboration into a representative kinase inhibitor, and methods for biological evaluation are provided.
Introduction to Pyrazole-Based Kinase Inhibitors
The pyrazole motif is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.[1] The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, mimicking the adenine portion of ATP. This inherent binding capability, combined with the synthetic tractability of the pyrazole ring, has led to the development of numerous FDA-approved kinase inhibitors containing this core structure. The bromine atom at the 4-position and the acetic acid side chain at the 1-position of the title compound provide orthogonal handles for synthetic diversification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from 4-bromopyrazole: N-alkylation with an ethyl bromoacetate followed by hydrolysis of the resulting ester.
Experimental Protocol: Synthesis of this compound
Step 1: N-Alkylation of 4-bromopyrazole
-
Reaction: 4-bromopyrazole is reacted with ethyl bromoacetate in the presence of a base to yield ethyl (4-bromo-1H-pyrazol-1-yl)acetate.
-
Materials:
-
4-bromopyrazole
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)
-
-
Procedure:
-
To a stirred solution of 4-bromopyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Add ethyl bromoacetate (1.2 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain ethyl (4-bromo-1H-pyrazol-1-yl)acetate.
-
Step 2: Hydrolysis of ethyl (4-bromo-1H-pyrazol-1-yl)acetate
-
Reaction: The ethyl ester is hydrolyzed under basic conditions to afford the desired carboxylic acid.
-
Materials:
-
Ethyl (4-bromo-1H-pyrazol-1-yl)acetate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve ethyl (4-bromo-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, remove the THF under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a solid.
-
Application in Kinase Inhibitor Synthesis: A Representative Example
While a specific kinase inhibitor directly synthesized from this compound is not prominently featured in readily available literature, this building block is ideally suited for the synthesis of various pyrazole-based inhibitors through amide bond formation. The following protocol outlines a general procedure for coupling the carboxylic acid with a diverse range of amino-heterocycles, a common strategy in kinase inhibitor synthesis.
Experimental Protocol: Synthesis of a Pyrazole-based Kinase Inhibitor Candidate
-
Reaction: Amide coupling of this compound with a representative amino-thiazole moiety.
-
Materials:
-
This compound
-
2-amino-4-methylthiazole (or other amino-heterocycle)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amino-heterocycle (1.1 eq), PyBOP (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the final kinase inhibitor candidate.
-
Biological Evaluation of Pyrazole-based Kinase Inhibitors
The synthesized compounds can be evaluated for their inhibitory activity against a panel of kinases using established in vitro kinase assays. Below are generalized protocols for commonly used assay formats.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted from the ADP-Glo™ kinase assay format, which measures kinase activity by quantifying the amount of ADP produced.
-
Materials:
-
Purified recombinant kinase (e.g., Aurora A, JAK2, CDK2)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle (DMSO) control.
-
Add 2.5 µL of a mixture of the kinase and its substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (the concentration should be at or near the Km for the specific kinase).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Data Presentation
The inhibitory activities of a series of hypothetical kinase inhibitors derived from this compound against various kinases are presented in the table below. This table serves as an example of how to structure and present quantitative data for comparison.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| PZ-Inhibitor-01 | Aurora A | 15 |
| Aurora B | 25 | |
| JAK2 | 150 | |
| PZ-Inhibitor-02 | Aurora A | 8 |
| Aurora B | 12 | |
| JAK2 | 85 | |
| PZ-Inhibitor-03 | Aurora A | 120 |
| Aurora B | 150 | |
| JAK2 | 10 | |
| Reference Cpd (e.g., AT9283) | Aurora A | 3 |
| Aurora B | 3 | |
| JAK2 | 1.2 |
Visualizations
Signaling Pathway
Caption: A representative kinase signaling pathway (MAPK pathway) and a potential point of intervention for a pyrazole-based inhibitor.
Experimental Workflow
Caption: General workflow from the starting material to the synthesis and evaluation of a kinase inhibitor.
Logical Relationship
Caption: The relationship between the key structural features of the building block and the properties of the resulting kinase inhibitor.
References
Preparation of (4-bromo-1H-pyrazol-1-yl)acetic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of (4-bromo-1H-pyrazol-1-yl)acetic acid and its derivatives. These compounds are valuable building blocks in medicinal chemistry, with potential applications in the development of various therapeutic agents due to the diverse biological activities associated with the pyrazole scaffold.[1][2][3] This guide outlines a reliable synthetic pathway, including the bromination of pyrazole, N-alkylation, ester hydrolysis, and subsequent derivatization to amides.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds widely explored in drug discovery for their broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4][5][6] The this compound scaffold serves as a versatile intermediate for generating libraries of novel compounds. The bromo-substituent provides a handle for further functionalization via cross-coupling reactions, while the carboxylic acid moiety allows for the formation of various derivatives such as esters and amides to modulate physicochemical properties and biological activity.[4][7]
Synthetic Workflow Overview
The synthesis of this compound and its derivatives can be achieved through a multi-step sequence. The general workflow involves the bromination of the pyrazole ring, followed by N-alkylation with an ethyl bromoacetate group, subsequent hydrolysis of the ester to the carboxylic acid, and finally, conversion to various derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.org.mx [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental procedure for Suzuki coupling of (4-bromo-1H-pyrazol-1-yl)acetic acid
An essential method in medicinal chemistry for creating carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction. For drug development professionals, researchers, and scientists, this document offers detailed application notes and protocols for the Suzuki coupling of (4-bromo-1H-pyrazol-1-yl)acetic acid with various arylboronic acids. Due to their prevalence in biologically active compounds, pyrazole derivatives are of special interest.
The protocols provided are based on established literature for the coupling of 4-bromopyrazoles and may require optimization for specific substrates.[1][2] Key considerations for this particular substrate include the presence of an unprotected pyrazole N-H and a carboxylic acid moiety, which can influence the reaction conditions, particularly the choice of base.
General Reaction Scheme
The reaction involves the palladium-catalyzed coupling of this compound with a generic arylboronic acid to yield the corresponding (4-aryl-1H-pyrazol-1-yl)acetic acid derivative.
Figure 1: General scheme for the Suzuki coupling of this compound.
Catalytic Cycle Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are:
-
Oxidative Addition: The palladium(0) catalyst adds to the carbon-bromine bond of the pyrazole.
-
Transmetalation: The aryl group is transferred from the boronic acid (activated by a base) to the palladium complex.
-
Reductive Elimination: The desired C-C bond is formed, yielding the final product and regenerating the palladium(0) catalyst.[3][4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section details a generalized protocol for the Suzuki coupling reaction. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific arylboronic acids.
Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄
This protocol uses a commonly available and effective palladium catalyst for the coupling of 4-bromopyrazoles.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube or a suitable reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Seal the vessel, then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times.[1]
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 1.6 mL dioxane and 0.4 mL water for a 0.1 mmol scale reaction).[1]
-
Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 6–12 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with brine.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Data Presentation: Reaction Conditions
The selection of reaction parameters is crucial for a successful Suzuki coupling. The following table summarizes typical conditions reported for the coupling of 4-bromopyrazoles, which serve as a starting point for optimization.
| Parameter | Condition A | Condition B | Rationale & Reference |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | XPhos Pd G2 (2-3 mol%) | Pd(PPh₃)₄ is a standard, effective catalyst.[1] XPhos-based catalysts can offer higher yields and are effective for challenging substrates.[5] |
| Base | Na₂CO₃ (2.5 equiv) | K₃PO₄ (2.0 equiv) | Na₂CO₃ is a common and effective base.[2] K₃PO₄ is a milder base that can be beneficial for substrates with sensitive functional groups.[5] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | THF or DME / H₂O | Dioxane/water is a widely used solvent system for Suzuki couplings.[1] THF or DME can also be effective.[1] |
| Temperature | 90 °C | 60–110 °C | The optimal temperature depends on the reactivity of the substrates and the catalyst system used.[1][5] |
| Time | 6–12 h | 5–24 h | Reaction time should be determined by monitoring the reaction to completion to avoid decomposition or side reactions.[1][5] |
Troubleshooting and Optimization
A common side reaction in the Suzuki coupling of heteroaryl halides is debromination.[6] The presence of the unprotected pyrazole N-H can sometimes lead to lower yields or side reactions.
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inefficient catalyst turnover; Poor substrate solubility | Screen different palladium catalysts and ligands (e.g., XPhos, SPhos).[6] Test alternative solvent systems. |
| Debromination | N-H acidity of the pyrazole; Strong base | Use a milder base such as K₃PO₄ or CsF.[6] Consider protecting the pyrazole nitrogen (e.g., with a BOC group) if debromination persists. |
| Incomplete Reaction | Deactivation of catalyst; Insufficient temperature/time | Increase catalyst loading slightly. Ensure the reaction is run under strictly inert conditions. Increase temperature or extend reaction time. |
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and purification of (4-aryl-1H-pyrazol-1-yl)acetic acid derivatives.
Caption: General experimental workflow for Suzuki coupling and product isolation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: (4-bromo-1H-pyrazol-1-yl)acetic acid in Drug Discovery
(4-bromo-1H-pyrazol-1-yl)acetic acid is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its structure, featuring a pyrazole core, a reactive bromine atom, and a carboxylic acid handle, makes it a versatile starting material for the synthesis of novel compounds with a wide range of biological activities. Pyrazole-containing compounds have been successfully developed into drugs for various diseases, highlighting the importance of this scaffold in pharmaceutical research.[1][2][3][4]
These application notes provide an overview of the utility of this compound in drug discovery, including its role as a synthetic intermediate and protocols for its derivatization and evaluation.
Key Features and Applications
-
Versatile Synthetic Intermediate: The 4-bromo substituent serves as a key functional group for introducing molecular diversity through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[5][6][7][8] This allows for the systematic exploration of the chemical space around the pyrazole core to optimize biological activity.
-
Privileged Scaffold: The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets.[3][4][9] Marketed drugs containing the pyrazole moiety are used to treat a range of conditions, including inflammation, cancer, and viral infections.[1][3]
-
Carboxylic Acid Handle: The acetic acid side chain provides a convenient point for modification, such as amide bond formation, to connect the pyrazole core to other pharmacophores or to modulate the physicochemical properties of the molecule.
-
Broad Therapeutic Potential: Derivatives of pyrazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[10][11][12][13]
Quantitative Data on Pyrazole Derivatives
While specific quantitative data for derivatives of this compound is not extensively available in the public domain, the following table summarizes the reported biological activities of various other pyrazole-containing compounds to illustrate the potential of this class of molecules.
| Compound Class | Target/Assay | Activity (IC₅₀/MIC) | Reference |
| Pyrazole Derivatives | EGFR Tyrosine Kinase | 0.26 µM | [2] |
| Pyrazole Derivatives | HER-2 Tyrosine Kinase | 0.20 µM | [2] |
| 3,5-diarylpyrazoles | COX-2 | 0.01 µM | [14] |
| Pyrazole-thiazole hybrid | COX-2/5-LOX | 0.03 µM/0.12 µM | [14] |
| Pyrazolo-pyrimidine | COX-2 | 0.015 µM | [14] |
| Pyrazole Derivatives | S. aureus | 25.1 µM (MIC) | [15] |
Experimental Protocols
Protocol 1: Synthesis of a (4-Aryl-1H-pyrazol-1-yl)acetic Acid Derivative via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the derivatization of this compound at the 4-position using a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
-
Thin Layer Chromatography (TLC) supplies
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.0 equiv.), and K₃PO₄ (2.0 equiv.).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium (0.05 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times.
-
Add a degassed 10:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the desired (4-aryl-1H-pyrazol-1-yl)acetic acid derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: Amide Coupling of a (4-Aryl-1H-pyrazol-1-yl)acetic Acid Derivative
This protocol outlines the synthesis of an amide derivative from the product obtained in Protocol 1.
Materials:
-
(4-Aryl-1H-pyrazol-1-yl)acetic acid (from Protocol 1)
-
Amine of interest
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
-
Standard glassware for organic synthesis
-
TLC supplies
-
Purification supplies
Procedure:
-
Dissolve the (4-aryl-1H-pyrazol-1-yl)acetic acid (1.0 equiv.) in anhydrous DMF in a round-bottom flask.
-
Add the coupling agent (e.g., HATU, 1.1 equiv.) and the base (e.g., DIPEA, 2.0 equiv.) to the solution and stir for 10 minutes at room temperature.
-
Add the amine of interest (1.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final amide derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. 1-(Azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. scielo.org.mx [scielo.org.mx]
- 9. nbinno.com [nbinno.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. mdpi.com [mdpi.com]
Synthetic Routes to Novel Pyrazole-Based Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel pyrazole-based compounds, a class of heterocyclic molecules with significant therapeutic potential. The methodologies highlighted focus on modern, efficient, and sustainable synthetic strategies, including multicomponent reactions and green chemistry approaches. The synthesized compounds exhibit a range of biological activities, making them promising candidates for drug discovery and development.
Application Note 1: Green Synthesis of Pyrano[2,3-c]pyrazole Derivatives via a Four-Component Reaction in Aqueous Medium
This protocol describes a time-efficient and environmentally benign synthesis of pyrano[2,3-c]pyrazole derivatives using a four-component reaction in water.[1][2] This approach aligns with the principles of green chemistry by utilizing a renewable and non-toxic solvent and often proceeds with high atom economy.[3][4]
Experimental Protocol
A representative procedure for the synthesis of 6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is as follows:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 mmol), and piperidine (5 mol%).
-
Solvent Addition: Add 10 mL of distilled water to the flask.
-
Reaction: Stir the mixture vigorously at room temperature for approximately 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the solid product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to afford the pure pyrano[2,3-c]pyrazole derivative.
Quantitative Data
| Entry | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Piperidine | Water | 20 | 92 |
| 2 | Benzaldehyde | Piperidine | Water | 25 | 90 |
| 3 | 4-Methoxybenzaldehyde | Piperidine | Water | 20 | 93 |
| 4 | 4-Nitrobenzaldehyde | Piperidine | Water | 30 | 88 |
Table 1: Synthesis of various pyrano[2,3-c]pyrazole derivatives using a piperidine-catalyzed four-component reaction in water.[1]
Experimental Workflow
Caption: Workflow for the green synthesis of pyrano[2,3-c]pyrazoles.
Application Note 2: Microwave-Assisted Synthesis of Functionalized Pyrazoles
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields.[2] This protocol outlines the synthesis of 1,3,5-trisubstituted pyrazoles from chalcones and hydrazine hydrate under microwave irradiation.
Experimental Protocol
A general procedure for the synthesis of 3,5-diphenyl-1H-pyrazole is as follows:
-
Reactant Preparation: In a microwave-safe vessel, dissolve chalcone (1 mmol) and hydrazine hydrate (1.5 mmol) in 5 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of acetic acid (2-3 drops).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100-120 °C for 5-10 minutes.
-
Cooling and Isolation: After the reaction is complete, cool the vessel to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.
Quantitative Data
| Entry | Chalcone Substituent (Ar1) | Chalcone Substituent (Ar2) | Power (W) | Time (min) | Yield (%) |
| 1 | Phenyl | Phenyl | 150 | 5 | 95 |
| 2 | 4-Methoxyphenyl | Phenyl | 150 | 7 | 92 |
| 3 | 4-Chlorophenyl | Phenyl | 150 | 6 | 94 |
| 4 | Phenyl | 4-Nitrophenyl | 150 | 8 | 89 |
Table 2: Microwave-assisted synthesis of 1,3,5-trisubstituted pyrazoles.
Experimental Workflow
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]
- 2. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Synthesis of Substituted Pyrazole Acetic Acids: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the laboratory synthesis of substituted pyrazole acetic acids, a class of compounds with significant interest in medicinal chemistry and drug development. The following sections outline established synthetic methodologies, offering step-by-step experimental procedures and quantitative data to guide researchers in their synthetic efforts.
Introduction
Substituted pyrazole acetic acids are key structural motifs in a wide range of biologically active molecules. Their synthesis is a critical step in the discovery and development of new therapeutic agents. This document details two primary synthetic routes, commencing from readily available starting materials and culminating in the desired pyrazole acetic acid derivatives. The protocols provided are based on established and reliable chemical transformations, including the Knorr pyrazole synthesis and subsequent N-alkylation and saponification.
Synthetic Methodologies
Two robust and versatile methods for the synthesis of substituted pyrazole acetic acids are presented:
-
Method 1: Synthesis via Knorr Pyrazole Synthesis followed by N-Alkylation and Hydrolysis. This is a classical and widely used method that involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole core. The resulting pyrazole is then N-alkylated with an ethyl haloacetate, followed by hydrolysis of the ester to yield the target carboxylic acid. Acetic acid is often used as a catalyst in the initial cyclocondensation step.[1][2][3][4]
-
Method 2: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles and Subsequent Conversion. This approach focuses on the efficient, one-pot synthesis of the pyrazole core from acetophenones or aryl aldehydes and hydrazones, often catalyzed by iodine and/or an acid.[5] The resulting 3,5-disubstituted pyrazole can then be subjected to N-alkylation and hydrolysis as described in Method 1 to afford the corresponding pyrazole acetic acid.
Comparative Data of Synthetic Routes
The following table summarizes quantitative data for key steps in the synthesis of pyrazole acetic acid precursors, providing a comparison of yields for different substitution patterns.
| Method | Step | Starting Materials | Product | Yield (%) | Reference |
| 1 | Pyrazole Formation | Ethyl benzoylacetate, Phenylhydrazine | 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one | High | [1] |
| 1 | Pyrazole Formation | (Ethoxycarbonyl)malondialdehyde, Hydrazine | Ethyl 1H-pyrazole-4-carboxylate | 72.4 | [6] |
| 1 | N-Alkylation | 3-Phenylpyrazole, Ethyl bromoacetate | Ethyl 3-phenyl-1H-pyrazole-1-acetate | Not specified | [7] |
| 2 | Pyrazole Formation | Acetophenone, Phenylhydrazine | 3,5-Diphenyl-1H-pyrazole | Good to Excellent | [5] |
| 2 | Pyrazole Formation | 3,4-Dimethoxyacetophenone, 4-(Trifluoromethyl)phenylhydrazine | 3-(3,4-Dimethoxyphenyl)-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole | 86 | [5] |
| 2 | Pyrazole Formation | 2-Acetylthiophene, Phenylhydrazine | 5-Phenyl-3-(thiophen-2-yl)-1H-pyrazole | 78-80 | [5] |
Experimental Protocols
Method 1: Knorr Pyrazole Synthesis, N-Alkylation, and Hydrolysis
This protocol is divided into three key stages: formation of the pyrazole ring, N-alkylation to introduce the acetic acid ester moiety, and subsequent hydrolysis to the carboxylic acid.
Stage 1: Synthesis of the Substituted Pyrazole Core
This stage utilizes the Knorr pyrazole synthesis, a reliable method for forming the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine.[1][3][8]
Materials:
-
Substituted 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate) (1.0 eq)
-
Substituted hydrazine (e.g., phenylhydrazine) (1.1 eq)
-
Glacial acetic acid (catalytic amount)
-
Ethanol or 1-Propanol
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.
-
Add the substituted hydrazine (1.1 eq) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[1][9]
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude pyrazole derivative by recrystallization from a suitable solvent (e.g., ethanol/water).
Stage 2: N-Alkylation with Ethyl Bromoacetate
This step introduces the ethyl acetate group onto one of the nitrogen atoms of the pyrazole ring.
Materials:
-
Substituted pyrazole from Stage 1 (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C, add a solution of the substituted pyrazole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add ethyl bromoacetate (1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ethyl pyrazole-acetate by column chromatography on silica gel.
Stage 3: Hydrolysis of the Ester to Carboxylic Acid (Saponification)
The final step is the conversion of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl pyrazole-acetate from Stage 2 (1.0 eq)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (3.0 eq)
-
Methanol or Tetrahydrofuran (THF)/Water mixture
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ethyl pyrazole-acetate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Add sodium hydroxide (3.0 eq) and stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 2-6 hours, monitoring by TLC.
-
After the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl.
-
Collect the precipitated pyrazole acetic acid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
Method 2: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles and Conversion
This method provides an efficient route to 3,5-disubstituted pyrazoles which can then be converted to the corresponding acetic acids as described in Stages 2 and 3 of Method 1.
Materials:
-
Substituted acetophenone or aryl aldehyde (1.0 eq)
-
Hydrazone of an aromatic aldehyde or acetophenone (1.0 eq)
-
Iodine (I₂) (catalytic amount)
-
Hydrochloric acid (HCl) (catalytic amount)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
Procedure:
-
In a flask, combine the substituted acetophenone or aryl aldehyde (1.0 eq), the hydrazone (1.0 eq), a catalytic amount of iodine, and a catalytic amount of hydrochloric acid in ethanol.[5]
-
Add a modest excess of DMSO.[5]
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude 3,5-disubstituted pyrazole by column chromatography or recrystallization.
-
Proceed with N-alkylation (Method 1, Stage 2) and hydrolysis (Method 1, Stage 3) to obtain the final substituted pyrazole acetic acid.
Visualizations
The following diagrams illustrate the key chemical transformations and workflows described in these protocols.
Caption: Synthetic pathway for Method 1.
Caption: General experimental workflow.
Caption: Decision tree for synthetic route.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. knorr pyrazole synthesis | PPTX [slideshare.net]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
Application Note and Protocol for the Purification of (4-bromo-1H-pyrazol-1-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(4-bromo-1H-pyrazol-1-yl)acetic acid is a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its pyrazole core is a common scaffold in a variety of biologically active compounds. This document provides a detailed protocol for the synthesis and purification of this compound, starting from 4-bromopyrazole. The protocol is divided into two main stages: the N-alkylation of 4-bromopyrazole with ethyl bromoacetate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.
Materials and Methods
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Supplier | Notes |
| 4-Bromopyrazole | C₃H₃BrN₂ | 146.97 | Commercially Available | Starting material |
| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | Commercially Available | Alkylating agent, lachrymator |
| Potassium carbonate | K₂CO₃ | 138.21 | Commercially Available | Base for alkylation |
| Acetonitrile (ACN) | C₂H₃N | 41.05 | Commercially Available | Anhydrous, reaction solvent |
| Lithium hydroxide (LiOH) | LiOH | 23.95 | Commercially Available | Base for hydrolysis |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Commercially Available | Reaction solvent |
| Water (H₂O) | H₂O | 18.02 | Deionized | Solvent |
| Hydrochloric acid (HCl) | HCl | 36.46 | Commercially Available | 2M aqueous solution for acidification |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | Commercially Available | Extraction solvent |
| Brine | - | - | - | Saturated aqueous NaCl solution |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Commercially Available | Drying agent |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
Standard laboratory glassware
-
pH paper or pH meter
Experimental Protocols
Step 1: Synthesis of Ethyl (4-bromo-1H-pyrazol-1-yl)acetate
This procedure follows a typical N-alkylation of a pyrazole using an alkyl halide and a carbonate base.
-
To a 250 mL round-bottom flask, add 4-bromopyrazole (10.0 g, 68.0 mmol), potassium carbonate (18.8 g, 136.0 mmol, 2.0 equiv), and anhydrous acetonitrile (150 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromoacetate (9.0 mL, 81.6 mmol, 1.2 equiv) dropwise to the suspension. Caution: Ethyl bromoacetate is a lachrymator and should be handled in a fume hood.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C) for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromopyrazole is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with ethyl acetate (2 x 30 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl (4-bromo-1H-pyrazol-1-yl)acetate as an oil. This crude product can be used in the next step without further purification.
Step 2: Hydrolysis of Ethyl (4-bromo-1H-pyrazol-1-yl)acetate to this compound
This step involves the saponification of the ester followed by an acidic workup to yield the carboxylic acid.
-
Dissolve the crude ethyl (4-bromo-1H-pyrazol-1-yl)acetate from the previous step in a mixture of tetrahydrofuran (THF, 100 mL) and water (50 mL) in a 500 mL round-bottom flask.
-
Add lithium hydroxide monohydrate (5.7 g, 136.0 mmol, 2.0 equiv) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the hydrolysis by TLC until the starting ester is no longer visible.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with ethyl acetate (2 x 50 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid. A white precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 30 mL).
-
Dry the purified this compound under vacuum to a constant weight.
Purification
The primary purification is achieved through the acidic workup and precipitation described in Step 2. For higher purity, the final product can be recrystallized.
Recrystallization Protocol (Optional)
-
Dissolve the crude this compound in a minimal amount of hot water or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
| Analyte | Expected Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC/NMR) |
| Ethyl (4-bromo-1H-pyrazol-1-yl)acetate | 233.06 | >90% (crude) | - |
| This compound | 205.01 | 75-85% (over two steps) | >95% |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the synthesis of this compound.
This detailed protocol provides a reliable method for the synthesis and purification of this compound, suitable for use in a research and development setting. As with any chemical synthesis, appropriate safety precautions should be taken, including the use of personal protective equipment and performing the reactions in a well-ventilated fume hood.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-bromo-1H-pyrazol-1-yl)acetic acid
Welcome to the technical support center for the synthesis of (4-bromo-1H-pyrazol-1-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this specific synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct synthetic pathway involves a two-step process:
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N-alkylation: 4-bromo-1H-pyrazole is reacted with an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a base to form ethyl (4-bromo-1H-pyrazol-1-yl)acetate.
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Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide or lithium hydroxide) followed by acidic workup to yield the final product, this compound.
Q2: I am getting a very low yield in the N-alkylation step. What are the potential causes?
A2: Low yields in the N-alkylation of 4-bromo-1H-pyrazole can stem from several factors:
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Base Strength: The choice of base is critical. A weak base may not sufficiently deprotonate the pyrazole, leading to a slow or incomplete reaction. Conversely, a very strong base might lead to side reactions.
-
Solvent: The solvent should be able to dissolve the pyrazole and the base, and it should be inert to the reactants. Aprotic polar solvents like DMF or acetonitrile are often good choices.
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Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition of the reactants or products.
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Moisture: The presence of water in the reaction can consume the base and hinder the deprotonation of the pyrazole. Ensure you are using anhydrous solvents and dried glassware.
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Purity of Starting Materials: Impurities in the 4-bromo-1H-pyrazole or ethyl bromoacetate can interfere with the reaction.
Q3: I am observing multiple spots on my TLC after the N-alkylation reaction. What could be the side products?
A3: While 4-bromo-1H-pyrazole is symmetrical, which prevents the formation of regioisomers, other side products can form:
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Unreacted Starting Material: The reaction may not have gone to completion.
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Dialkylation: Although less common for pyrazoles, it is possible under certain conditions.
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O-alkylation of the ethyl bromoacetate: The enolate of ethyl bromoacetate could potentially react with another molecule of ethyl bromoacetate.
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Decomposition Products: If the reaction is overheated or run for too long, decomposition of the starting materials or product can occur.
Q4: The hydrolysis of the ethyl ester is not going to completion. How can I improve this?
A4: Incomplete hydrolysis can be addressed by:
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Increasing Reaction Time or Temperature: Saponification can sometimes be slow. Increasing the reaction time or gently heating the reaction mixture can help drive it to completion.
-
Using a Stronger Base or Higher Concentration: Increasing the concentration of the base (e.g., NaOH or LiOH) can accelerate the hydrolysis.
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Choice of Solvent: A co-solvent like methanol or ethanol with water can improve the solubility of the ester and facilitate the reaction.
Q5: My final product is difficult to purify. What are some recommended purification techniques?
A5: Purification of this compound can be challenging due to its polarity.
-
Recrystallization: This is often the most effective method. A suitable solvent system needs to be identified through screening. Common choices include water, ethanol/water mixtures, or ethyl acetate/hexane.
-
Acid-Base Extraction: During the workup, careful pH adjustment is crucial. After hydrolysis, acidifying the solution will precipitate the carboxylic acid. Washing the organic extract of the ester with a mild base can remove acidic impurities.
-
Column Chromatography: While possible, it can be difficult due to the polarity of the carboxylic acid. A polar stationary phase and a suitable polar mobile phase would be required. It is generally more practical for the ester intermediate.
Troubleshooting Guides
Problem 1: Low Yield of Ethyl (4-bromo-1H-pyrazol-1-yl)acetate (N-alkylation Step)
| Potential Cause | Troubleshooting Suggestion |
| Inadequate Base | Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3). Ensure the base is fresh and has been stored properly. |
| Suboptimal Solvent | Switch to a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile to improve solubility and reaction rate. Ensure the solvent is anhydrous. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. A typical range is room temperature to 80 °C. |
| Presence of Moisture | Use flame-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Impure Reactants | Purify the 4-bromo-1H-pyrazole and ethyl bromoacetate before use if their purity is questionable. |
Problem 2: Incomplete Hydrolysis of Ethyl (4-bromo-1H-pyrazol-1-yl)acetate
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Base | Use a larger excess of the base (e.g., 2-3 equivalents of NaOH or LiOH). |
| Low Reaction Temperature | Gently heat the reaction mixture to reflux (typically 60-80 °C) to increase the rate of hydrolysis. |
| Poor Solubility of Ester | Use a co-solvent system such as a 1:1 mixture of water and methanol or ethanol to improve the solubility of the ester. |
| Short Reaction Time | Monitor the reaction by TLC until the starting ester spot has completely disappeared. This may require several hours. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl (4-bromo-1H-pyrazol-1-yl)acetate
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 4-bromo-1H-pyrazole (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the pyrazole.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
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Electrophile Addition: Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
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Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of this compound (Hydrolysis)
-
Reaction Setup: Dissolve the crude or purified ethyl (4-bromo-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).
-
Base Addition: Add sodium hydroxide (NaOH, 2.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (e.g., 60 °C) and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid (HCl).
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.
-
Purification (if necessary): The crude acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Overall synthetic workflow.
Caption: Logical troubleshooting for low yield.
optimizing reaction conditions for N-alkylation of 4-bromopyrazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of 4-bromopyrazole.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-alkylation of 4-bromopyrazole.
Issue 1: Low or No Product Yield
Question: I am observing a very low yield or no formation of my desired N-alkylated 4-bromopyrazole. What are the potential causes and how can I improve the outcome?
Answer: Low or no product yield can stem from several factors, ranging from the choice of reagents to the reaction conditions. Below is a systematic guide to troubleshoot this issue.
-
Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, rendering it nucleophilic.
-
Strength: Ensure the base is strong enough for efficient deprotonation. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). For less reactive alkylating agents, a stronger base like NaH might be necessary.[1]
-
Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous.[1]
-
Stoichiometry: A slight excess of the base is often beneficial.[1]
-
-
Assess Solubility: Poor solubility of 4-bromopyrazole or the base can hinder the reaction.
-
Solvent Choice: Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[1]
-
-
Check the Alkylating Agent's Reactivity:
-
Leaving Group: The reactivity of the alkylating agent (R-X) depends on the leaving group (X). The general trend is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[1]
-
Steric Hindrance: A sterically hindered alkylating agent may react slowly. Increasing the reaction temperature or using a more reactive leaving group can help.
-
-
Optimize Reaction Temperature:
-
Some reactions require heating to overcome the activation energy barrier. If the reaction is sluggish at room temperature, consider gradually increasing the temperature. However, be aware that excessive heat can lead to side reactions.
-
Issue 2: Formation of a Mixture of N1 and N2 Regioisomers
Question: My reaction is producing a mixture of the N1 and N2 alkylated isomers of 4-bromopyrazole, and they are difficult to separate. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a common challenge. The electronic and steric properties of the pyrazole and the alkylating agent, as well as the reaction conditions, all play a crucial role.
-
Steric Control:
-
Bulky Alkylating Agent: Using a sterically demanding alkylating agent will favor alkylation at the less hindered nitrogen atom.
-
-
Solvent and Base Combination:
-
The choice of base and solvent can significantly influence the N1/N2 ratio. For example, combinations like NaH in THF or K₂CO₃ in DMSO have been shown to favor N1-alkylation in some pyrazole systems.[2]
-
-
Catalysis:
-
The use of specific catalysts can direct the alkylation. For instance, magnesium-based Lewis acids have been used to favor N2-alkylation.[1]
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my N-alkylated 4-bromopyrazole from the reaction mixture. What are the best practices for purification?
Answer: Purification challenges often arise from the presence of unreacted starting materials, regioisomers, or byproducts.
-
Separation of Regioisomers:
-
Column Chromatography: This is the most common method for separating N1 and N2 isomers. A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to find an eluent that provides adequate separation. Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate or dichloromethane.[3]
-
Preparative HPLC: For small-scale separations or when high purity is essential, preparative High-Performance Liquid Chromatography (HPLC) can be very effective.[1]
-
-
Removal of Unreacted 4-Bromopyrazole:
-
If unreacted 4-bromopyrazole is present, a simple acidic wash of the organic extract can sometimes help by protonating the starting material and moving it to the aqueous layer.
-
-
Removal of Base and Salts:
-
After the reaction, a standard aqueous workup involving quenching the reaction (e.g., with water or saturated ammonium chloride) and extracting the product into an organic solvent is necessary to remove the base and inorganic salts.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common bases used for the N-alkylation of 4-bromopyrazole?
A1: The most commonly used bases are potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and potassium hydroxide (KOH). The choice of base depends on the reactivity of the alkylating agent and the desired reaction conditions.
Q2: Which solvents are recommended for this reaction?
A2: Polar aprotic solvents are generally preferred. These include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and acetone. Anhydrous conditions are often crucial, especially when using strong bases like NaH.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the starting material (4-bromopyrazole) and the formation of the product(s).
Q4: Are there any alternative methods to the traditional base-mediated alkylation with alkyl halides?
A4: Yes, several alternative methods can be employed:
-
Phase-Transfer Catalysis (PTC): This method can be particularly useful for achieving high yields under mild conditions and can sometimes be performed without a solvent. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is used to facilitate the reaction between the pyrazole salt in the solid or aqueous phase and the alkylating agent in the organic phase.[4]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the N-alkylation reaction, often leading to higher yields in shorter reaction times.[4][5]
-
Acid-Catalyzed Alkylation: In some cases, acid catalysts can be used with specific alkylating agents like trichloroacetimidates.[6]
Data Presentation
Table 1: Comparison of Common Bases and Solvents for N-Alkylation of Pyrazoles
| Base | Common Solvents | Typical Temperature Range | Key Considerations |
| K₂CO₃ | DMF, Acetonitrile, Acetone | Room Temperature to 80°C | A versatile and commonly used base. Solubility can be a limiting factor in some solvents. |
| Cs₂CO₃ | DMF, Acetonitrile, THF | Room Temperature to 60°C | Often more effective than K₂CO₃ due to higher solubility and the "cesium effect," which can enhance nucleophilicity.[7] |
| NaH | THF, DMF | 0°C to Room Temperature | A strong, non-nucleophilic base that ensures complete deprotonation. Requires strictly anhydrous conditions. |
| KOH | DMSO, Ethanol | Room Temperature to Reflux | A strong base, often used in powdered form or as an aqueous solution in phase-transfer catalysis. |
Table 2: Reactivity of Common Alkylating Agents (R-X)
| Leaving Group (X) | General Reactivity |
| Iodide (I) | Most Reactive |
| Bromide (Br) | Good Reactivity |
| Chloride (Cl) | Less Reactive |
| Tosylate (OTs) | Good Reactivity, similar to Bromide |
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N-Alkylation with an Alkyl Halide
-
To a solution of 4-bromopyrazole (1.0 equivalent) in an anhydrous solvent (e.g., DMF, 0.2-0.5 M), add the base (e.g., K₂CO₃, 1.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add the alkyl halide (1.1-1.2 equivalents) to the suspension.
-
Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water or saturated aqueous NH₄Cl solution.[8]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkyl-4-bromopyrazole.
Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation
-
In a round-bottom flask, mix 4-bromopyrazole (1.0 equivalent), powdered potassium hydroxide (3.0 equivalents), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 equivalents).[4]
-
Add the alkyl halide (1.1 equivalents) to the mixture.
-
If performing the reaction with a solvent, add toluene to achieve a 0.5 M concentration of the pyrazole. For solvent-free conditions, proceed to the next step.
-
Stir the mixture vigorously at the desired temperature (room temperature to 80°C) for the required time (typically 1-6 hours), monitoring by TLC.
-
After completion, add water to dissolve the inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General reaction pathway for the N-alkylation of 4-bromopyrazole.
Caption: A typical experimental workflow for N-alkylation.
Caption: A decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Synthesis of (4-bromo-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing the synthesis of (4-bromo-1H-pyrazol-1-yl)acetic acid, a valuable building block in pharmaceutical research.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared in a two-step process: N-alkylation of 4-bromopyrazole with ethyl bromoacetate, followed by hydrolysis of the resulting ester.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Ethyl (4-bromo-1H-pyrazol-1-yl)acetate (N-alkylation step) | 1. Ineffective Deprotonation: The base used may not be strong enough to deprotonate the 4-bromopyrazole effectively. 2. Inactive Alkylating Agent: The ethyl bromoacetate may have degraded. 3. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates. | 1. Base Selection: Employ a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF. Alternatively, potassium carbonate (K₂CO₃) in acetone or acetonitrile can be effective, though it may require longer reaction times or heating. 2. Reagent Quality: Use freshly opened or properly stored ethyl bromoacetate. Consider checking its purity by NMR before use. 3. Temperature Optimization: Start the reaction at room temperature. If the reaction is slow, gentle heating (e.g., 40-60 °C) can be applied while monitoring for the formation of byproducts by TLC or LC-MS. 4. Solvent Choice: Anhydrous polar aprotic solvents like DMF or acetonitrile are generally preferred for N-alkylation reactions as they can enhance the rate of substitution.[2] |
| Formation of Multiple Products in the N-alkylation Step | 1. Regioisomer Formation: Alkylation can potentially occur at both nitrogen atoms of the pyrazole ring, although for 4-bromopyrazole, the N1-alkylation is generally favored. 2. O-alkylation: If a hydroxypyrazole impurity is present, O-alkylation can occur. | 1. Control of Regioselectivity: The choice of base and solvent can influence regioselectivity. Using a bulkier base might favor the less sterically hindered nitrogen. Enzymatic alkylation has been shown to achieve high regioselectivity.[3] 2. Starting Material Purity: Ensure the 4-bromopyrazole starting material is pure and free of hydroxylated impurities. |
| Incomplete Hydrolysis of Ethyl (4-bromo-1H-pyrazol-1-yl)acetate | 1. Insufficient Base or Acid: The amount of base (e.g., LiOH, NaOH, KOH) or acid used for hydrolysis may not be sufficient to drive the reaction to completion. 2. Short Reaction Time or Low Temperature: The hydrolysis reaction may require more time or higher temperatures to go to completion. | 1. Stoichiometry: Use a molar excess of the hydrolyzing agent (e.g., 2-3 equivalents of LiOH or NaOH). For acidic hydrolysis, a strong acid like methanesulfonic acid can be effective.[4] 2. Reaction Conditions: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, increase the temperature (e.g., reflux) or extend the reaction time. A typical procedure involves heating at 100 °C for several hours.[4] |
| Difficulty in Purifying the Final Product | 1. Presence of Unreacted Starting Materials or Intermediates: Incomplete reactions will lead to a mixture of compounds. 2. Formation of Salts: During workup, the carboxylic acid product can form salts, making extraction difficult. 3. Co-elution of Impurities during Chromatography. | 1. Reaction Monitoring: Ensure the reaction has gone to completion before workup. 2. Acidification and Extraction: After basic hydrolysis, carefully acidify the aqueous solution with an acid like HCl to a pH of around 2-3 to precipitate the carboxylic acid. The product can then be extracted with an organic solvent like ethyl acetate. 3. Recrystallization: Recrystallization is an effective method for purifying the final product. Suitable solvent systems can be determined experimentally, often involving a polar solvent and a non-polar anti-solvent. Cooling crystallization has been shown to be effective for purifying similar compounds.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is a two-step synthesis involving the N-alkylation of 4-bromopyrazole with ethyl bromoacetate, followed by the hydrolysis of the resulting ester, ethyl (4-bromo-1H-pyrazol-1-yl)acetate, to yield the desired carboxylic acid.
Q2: Which base is best for the N-alkylation of 4-bromopyrazole with ethyl bromoacetate?
A2: The choice of base can significantly impact the yield. Strong bases like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as DMF or THF are often very effective. Milder bases like potassium carbonate (K₂CO₃) in acetone or acetonitrile can also be used, sometimes requiring elevated temperatures to achieve a good reaction rate.
Q3: How can I monitor the progress of the N-alkylation and hydrolysis reactions?
A3: Both reactions can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a stain such as potassium permanganate can be used for visualization if the compounds are not UV-active.
Q4: What are the potential side products in the N-alkylation step?
A4: The main potential side product is the regioisomer formed by alkylation at the other nitrogen atom of the pyrazole ring. However, for 4-substituted pyrazoles, alkylation typically occurs with high regioselectivity. Over-alkylation is generally not an issue with one equivalent of the alkylating agent.
Q5: What is a reliable method for the hydrolysis of the ethyl ester intermediate?
A5: Basic hydrolysis using lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a mixture of water and an alcohol (like ethanol or methanol) is a standard and effective method.[6][7] Acid-catalyzed hydrolysis, for instance with methanesulfonic acid, is also a viable option.[4]
Q6: How should I purify the final this compound?
A6: After acidic workup and extraction, the crude product can often be purified by recrystallization. If further purification is needed, column chromatography on silica gel can be employed. A patent for purifying pyrazoles suggests forming an acid addition salt, crystallizing it, and then liberating the free base.[8]
Data Presentation
Comparison of Conditions for N-Alkylation of Pyrazole Derivatives
While specific data for the N-alkylation of 4-bromopyrazole is limited in the literature, the following table provides a general comparison of conditions used for the N-alkylation of similar heterocyclic compounds with haloacetates, which can serve as a starting point for optimization.
| Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
| 4-chloro-1H-pyrazole | Phenethyl trichloroacetimidate | CSA | 1,2-DCE | rt | 77 | [9][10] |
| N-Acetylneuraminic Acid Derivative | Ethyl bromoacetate | NaH | THF | rt | 78 | [2] |
| Trifluoromethylated Pyrazole | Ethyl iodoacetate | NaH | DME-MeCN | rt | - | [11] |
Experimental Protocols
Key Experiment 1: Synthesis of Ethyl (4-bromo-1H-pyrazol-1-yl)acetate
Objective: To synthesize the ester intermediate via N-alkylation of 4-bromopyrazole.
Materials:
-
4-bromopyrazole
-
Ethyl bromoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromopyrazole (1.0 eq).
-
Add anhydrous DMF to dissolve the 4-bromopyrazole (concentration typically 0.2-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain ethyl (4-bromo-1H-pyrazol-1-yl)acetate.
Key Experiment 2: Hydrolysis of Ethyl (4-bromo-1H-pyrazol-1-yl)acetate
Objective: To hydrolyze the ester intermediate to the final carboxylic acid product.
Materials:
-
Ethyl (4-bromo-1H-pyrazol-1-yl)acetate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve ethyl (4-bromo-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add lithium hydroxide monohydrate (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS. Gentle heating may be applied if the reaction is slow.
-
Once the hydrolysis is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
If necessary, the product can be further purified by recrystallization.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. hoelzel-biotech.com [hoelzel-biotech.com]
- 2. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. digitalrepository.unm.edu [digitalrepository.unm.edu]
- 7. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Preparation of (4-bromo-1H-pyrazol-1-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (4-bromo-1H-pyrazol-1-yl)acetic acid. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for preparing this compound?
A1: The most common and direct synthesis involves a two-step process:
-
N-alkylation: Reaction of 4-bromopyrazole with an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a base to form ethyl (4-bromo-1H-pyrazol-1-yl)acetate.
-
Hydrolysis: Saponification of the resulting ethyl ester to the desired carboxylic acid using a base, followed by acidification.
Q2: What is the most common side reaction during the N-alkylation step?
A2: The primary side reaction is the formation of the undesired N2-regioisomer, ethyl (4-bromo-2H-pyrazol-2-yl)acetate. Pyrazole has two reactive nitrogen atoms, and alkylation can occur at either position, leading to a mixture of N1 and N2 isomers. The separation of these isomers can be challenging.
Q3: How can I control the regioselectivity of the N-alkylation to favor the desired N1 isomer?
A3: Several factors influence the N1/N2 ratio. While achieving complete selectivity can be difficult, the formation of the N1 isomer is generally favored by:
-
Choice of Base and Solvent: The combination of a strong, non-nucleophilic base and a polar aprotic solvent is often effective. For instance, using sodium hydride (NaH) in a solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) tends to favor N1 alkylation. Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents can also be used.
-
Reaction Temperature: Lower reaction temperatures generally improve selectivity.
-
Steric Hindrance: In substituted pyrazoles, the alkylating agent will preferentially attack the less sterically hindered nitrogen atom. For 4-bromopyrazole, the electronic effects of the bromine atom can also influence the nucleophilicity of the adjacent nitrogens.
Q4: What are the potential side reactions during the hydrolysis of the ethyl ester?
A4: The primary concerns during saponification are:
-
Incomplete Hydrolysis: The reaction may not go to completion, leaving unreacted ester. This can be addressed by ensuring a sufficient excess of base and adequate reaction time and temperature.
-
Degradation of the Pyrazole Ring: While generally stable, prolonged exposure to harsh basic conditions at high temperatures could potentially lead to ring-opening or other degradation pathways, though this is less common under standard saponification conditions.
Q5: How can I purify the final product and remove the N2-isomer?
A5: If a mixture of N1 and N2 isomers is formed, their separation can be challenging due to their similar physical properties.
-
Chromatography: Column chromatography on silica gel is the most common method for separating the isomeric esters before hydrolysis. The polarity of the two isomers is often slightly different, allowing for separation with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Recrystallization: If the desired N1-acetic acid is a solid and the N2-isomer is an oil or has significantly different solubility, recrystallization of the final product can be an effective purification method.
Troubleshooting Guides
Problem 1: Low yield of ethyl (4-bromo-1H-pyrazol-1-yl)acetate in the N-alkylation step.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete deprotonation of 4-bromopyrazole. | Ensure the base is fresh and of good quality. Use a slight excess of the base (e.g., 1.1-1.2 equivalents). Allow sufficient time for the deprotonation to occur before adding the ethyl bromoacetate. |
| Reaction temperature is too low. | While lower temperatures favor selectivity, they can also slow down the reaction rate. Monitor the reaction by TLC and if the reaction is sluggish, consider gradually increasing the temperature. |
| Decomposition of ethyl bromoacetate. | Ethyl bromoacetate is a lachrymator and can be sensitive. Use freshly opened or properly stored reagent. Add it to the reaction mixture at a controlled rate, especially if the reaction is exothermic. |
| Side reaction with the solvent. | Some solvents can react with the strong base or the alkylating agent. Ensure the solvent is anhydrous and compatible with the reaction conditions. |
Problem 2: Formation of a significant amount of the N2-isomer.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate choice of base and solvent. | As mentioned in the FAQs, the reaction conditions play a crucial role in regioselectivity. If a high N2/N1 ratio is observed, consider switching to a stronger base like NaH in an aprotic solvent like DMF or THF. |
| Reaction temperature is too high. | Higher temperatures can lead to a decrease in regioselectivity. Try running the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer period. |
Problem 3: Incomplete hydrolysis of the ethyl ester.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient amount of base. | Use a larger excess of the base (e.g., 2-3 equivalents of NaOH or LiOH). |
| Reaction time is too short or temperature is too low. | Monitor the reaction by TLC until the starting ester spot has completely disappeared. If the reaction is slow at room temperature, gentle heating (e.g., 40-50 °C) can be applied. |
| Poor solubility of the ester. | Ensure the ester is fully dissolved in the solvent system used for hydrolysis (e.g., a mixture of ethanol/methanol and water). |
Problem 4: Difficulty in isolating the final product after acidification.
| Possible Cause | Troubleshooting Suggestion |
| Product is soluble in the aqueous layer. | If the product does not precipitate upon acidification, it may be soluble in water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane. |
| Formation of an emulsion during extraction. | Add a small amount of brine to the aqueous layer to help break the emulsion. |
| Product is an oil. | If the product separates as an oil instead of a solid, extract it with an organic solvent and dry the organic layer before concentrating. The oil may solidify upon standing or after purification. |
Experimental Protocols
Key Experiment 1: Synthesis of Ethyl (4-bromo-1H-pyrazol-1-yl)acetate (N-alkylation)
Materials:
-
4-Bromopyrazole
-
Ethyl bromoacetate
-
Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure using Sodium Hydride:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromopyrazole (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add ethyl bromoacetate (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the N1 and N2 isomers.
Procedure using Potassium Carbonate:
-
To a solution of 4-bromopyrazole (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).
-
Add ethyl bromoacetate (1.2 eq.) and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to obtain the crude product.
-
Purify by column chromatography as described above.
Key Experiment 2: Synthesis of this compound (Hydrolysis)
Materials:
-
Ethyl (4-bromo-1H-pyrazol-1-yl)acetate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve ethyl (4-bromo-1H-pyrazol-1-yl)acetate (1.0 eq.) in a mixture of methanol (or ethanol) and water.
-
Add LiOH (2.0 eq.) or NaOH (2.0 eq.) to the solution.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x).
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the product.
Data Presentation
Table 1: Influence of Reaction Conditions on the N1/N2 Regioselectivity of Pyrazole Alkylation (General Trends)
| Base | Solvent | Temperature | Typical N1/N2 Ratio |
| NaH | DMF | 0 °C to RT | High (Favors N1) |
| NaH | THF | 0 °C to RT | High (Favors N1) |
| K₂CO₃ | Acetonitrile | Reflux | Moderate to Low (Mixture) |
| K₂CO₃ | DMF | RT to 80 °C | Moderate (Mixture) |
| Cs₂CO₃ | Acetonitrile | Reflux | Moderate to Low (Mixture) |
Note: The ratios are qualitative and can vary depending on the specific pyrazole substrate and alkylating agent.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for common synthesis issues.
Technical Support Center: Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.
I. Synthesis & Reaction-Related Issues
Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in pyrazole synthesis, most commonly the Knorr synthesis, can stem from several factors ranging from the quality of starting materials to suboptimal reaction conditions.[1] The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.
-
Optimize Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. In some cases, a slight excess of the hydrazine (1.1-1.2 equivalents) can be employed to drive the reaction to completion.
-
Evaluate Reaction Conditions:
-
Temperature: For many condensation reactions, heating is necessary. Consider refluxing the reaction mixture.[2]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials are fully consumed.[1][2]
-
Catalyst: The choice and amount of acid or base catalyst can be critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (like acetic acid) are often employed.[2]
-
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization leading to stable hydrazone intermediates.[1][3]
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.
Strategies to Improve Regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation compared to traditional solvents like ethanol.[4]
-
pH Control: Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine. Acid catalysis can protonate the more substituted nitrogen of a substituted hydrazine, making the less hindered nitrogen the primary nucleophile.
-
Temperature Control: In some cases, the reaction temperature can influence the ratio of regioisomers.
-
Catalyst Selection: Certain catalysts may favor the formation of one regioisomer over the other.[5]
Q3: My reaction mixture has turned a dark yellow/red color. Is this normal and how can I get a cleaner product?
A3: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material, which can be prone to oxidation.[1] Adding a mild base, like sodium acetate, can sometimes help to neutralize any excess acid and lead to a cleaner reaction profile.[1] Purification via recrystallization or column chromatography is typically effective at removing these colored impurities.[1]
II. Purification-Related Issues
Q4: I'm having trouble purifying my pyrazole compound by recrystallization. What are some common issues and solutions?
A4: Recrystallization is a powerful purification technique for pyrazoles, but success depends on finding the right solvent system.
Common Recrystallization Problems and Solutions:
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | The solution is not saturated; too much solvent was used. | - Concentrate the solution by boiling off some solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.[6] |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | - Re-heat the solution and add a small amount of additional hot solvent.- Try a lower-boiling point solvent.- Allow the solution to cool more slowly.[6] |
| The recrystallization yield is very low. | The chosen solvent is too good, even at low temperatures. The compound has significant solubility in the cold solvent. | - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Select a different solvent where the compound has lower solubility when cold.[6] |
| The resulting crystals are impure. | Soluble impurities were co-precipitated or trapped in the crystal lattice. | - Ensure the initial dissolution used the minimum amount of hot solvent.- Wash the collected crystals with a small amount of the cold recrystallization solvent.- Perform a second recrystallization.[6] |
Q5: My pyrazole is a basic compound and I'm losing it on the silica gel column. What can I do?
A5: The basic nature of the pyrazole ring can lead to strong adsorption and poor recovery from acidic silica gel.[2]
Solutions:
-
Deactivate the Silica Gel: Prepare the silica gel slurry with an eluent containing a small amount of a basic modifier, such as triethylamine (~0.5-1%).[2][7] This will neutralize the acidic sites on the silica surface.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[2]
-
Reverse-Phase Chromatography: If the compound is stable to it, reverse-phase chromatography on a C18 column can be a good alternative.[8]
III. Characterization-Related Issues
Q6: How can I confirm the formation of my pyrazole and distinguish it from intermediates or byproducts using ¹H NMR?
A6: ¹H NMR is a powerful tool for characterizing your product. Here are some key signals to look for:
-
Unreacted 1,3-Dicarbonyl (e.g., Acetylacetone): The enol form will typically show a sharp singlet for the vinyl proton around 5.5-6.0 ppm and a very broad signal for the enolic proton. The keto form will have a singlet for the methylene protons around 3.5-3.7 ppm.
-
Hydrazone Intermediate: The formation of a hydrazone intermediate from the reaction of a hydrazine with one of the carbonyls will result in the appearance of a new N-H signal, often broad, and a shift in the signals of the dicarbonyl backbone.[3]
-
Pyrazoline Byproduct: If the reaction stops at the non-aromatic pyrazoline stage, you will see characteristic signals in the aliphatic region of the spectrum. For a 2-pyrazoline, the protons on the C4 and C5 carbons often form an ABX spin system, appearing as three doublet of doublets between approximately 3.0 and 5.6 ppm.[1][2][5]
-
Pyrazole Product: The formation of the aromatic pyrazole ring will result in signals in the aromatic region of the spectrum. The C4-H of the pyrazole ring typically appears as a triplet or singlet around 6.3-6.6 ppm, while the C3-H and C5-H protons are further downfield.[4] The N-H proton of an N-unsubstituted pyrazole is often a broad singlet that can appear over a wide range, sometimes not being observed at all due to exchange.
Q7: How can I distinguish between two regioisomers using NMR?
A7: Distinguishing regioisomers often requires careful analysis of both ¹H and ¹³C NMR spectra, and sometimes 2D NMR techniques.
-
¹H and ¹³C Chemical Shifts: The substitution pattern on the pyrazole ring will influence the chemical shifts of the ring protons and carbons. For example, in N-substituted pyrazoles, the substituents can cause steric effects that are observable in the NMR spectrum.[9]
-
2D NMR (HSQC, HMBC, NOESY):
-
HSQC can correlate protons to their directly attached carbons.
-
HMBC shows correlations between protons and carbons over two or three bonds, which can be crucial for establishing the connectivity of the pyrazole core to its substituents.
-
NOESY can show through-space correlations between protons, which can help determine the spatial relationship of substituents relative to the pyrazole ring protons, thus confirming the isomeric structure.[10]
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
The choice of solvent can have a profound impact on the ratio of regioisomers formed from an unsymmetrical 1,3-dicarbonyl. The following table provides illustrative data on the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine.
| Solvent | Ratio of Regioisomers (5-furyl-3-CF₃ : 3-furyl-5-CF₃) | Total Yield (%) |
| Ethanol (EtOH) | 55 : 45 | 85 |
| 2,2,2-Trifluoroethanol (TFE) | 85 : 15 | 90 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >98 : 2 | 92 |
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis - Synthesis of a Substituted Pyrazolone
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[11]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[11]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[11]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[11]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[11]
-
Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[11]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[11] The product can be further purified by recrystallization from ethanol.
Protocol 2: Paal-Knorr Pyrrole Synthesis
This protocol describes the general condensation of a 1,4-dicarbonyl compound with a primary amine to yield a substituted pyrrole.[12][13]
Materials:
-
1,4-dicarbonyl compound (e.g., 2,5-hexanedione)
-
Primary amine (e.g., aniline) or ammonia source (e.g., ammonium acetate)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound in a suitable solvent such as ethanol or acetic acid.
-
Amine Addition: Add an excess of the primary amine or ammonia source to the solution.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically conducted under neutral or weakly acidic conditions.[12]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Protocol 3: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of a pyrazole derivative using silica gel column chromatography.[7][14]
Procedure:
-
TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it using various ratios of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) to find a system that gives your desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. If your pyrazole is basic, add ~0.5-1% triethylamine to the eluent.[7] Pour the slurry into a column and allow it to pack, draining the excess solvent until it is level with the top of the silica bed.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and carefully apply it to the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[7]
-
Elution: Begin eluting the column with the non-polar eluent, gradually increasing the polarity by adding more of the polar solvent (gradient elution).[2]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[7]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[7]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. rsc.org [rsc.org]
- 7. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. isca.me [isca.me]
- 14. epfl.ch [epfl.ch]
Technical Support Center: Regioselective N-Alkylation of Pyrazoles
Welcome to the Technical Support Center for the regioselective N-alkylation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their pyrazole alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles a significant challenge?
A: The primary challenge arises from the similar electronic properties and nucleophilicity of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring.[1][2] This similarity often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate and identify.[2] The pyrazole core can exist in two tautomeric forms, and the corresponding pyrazolate anion has delocalized negative charge, further complicating selective alkylation.[1][3]
Q2: What are the key factors that control regioselectivity (N1 vs. N2 alkylation)?
A: The regiochemical outcome of pyrazole N-alkylation is determined by a delicate interplay of several factors:
-
Steric Effects: The steric bulk of substituents on the pyrazole ring (at C3 and C5 positions) and the alkylating agent is a major determinant.[2][4][5] Alkylation generally favors the less sterically hindered nitrogen atom.[4]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[1][2][3]
-
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence and even switch the regioselectivity.[1][2] For example, conditions like NaH in THF or K₂CO₃ in DMSO have been reported to favor N1-alkylation.[2]
-
Alkylating Agent: The nature of the electrophile is crucial.[4] Specialized and sterically demanding reagents, such as α-halomethylsilanes or trichloroacetimidates, have been developed to achieve high selectivity.[2][5][6]
-
Catalysis: The use of specific catalysts, such as magnesium-based Lewis acids, can direct the alkylation specifically to the N2 position.[2][7]
Q3: I am observing a mixture of regioisomers. How can I improve the selectivity for the N1-alkylated product?
A: To favor the formation of the N1-alkylated isomer, consider the following strategies:
-
Utilize Steric Hindrance: If possible, design your pyrazole substrate so that the substituent at the C3 position is bulkier than at the C5 position. The alkylating agent will preferentially attack the less hindered N1 nitrogen.
-
Employ Bulky Alkylating Agents: Using sterically demanding alkylating agents can significantly enhance N1 selectivity. For instance, α-halomethylsilanes have been shown to provide excellent N1/N2 ratios.[6][8][9]
-
Optimize Reaction Conditions:
Q4: My target is the N2-alkylated pyrazole. What methods can I use to achieve this selectively?
A: Selective N2-alkylation can be more challenging but is achievable through several methods:
-
Catalysis: A magnesium-catalyzed method has been developed for highly regioselective N2-alkylation of 3-substituted pyrazoles using α-bromoacetates and acetamides as alkylating agents.[7]
-
Directing Groups: Incorporating a directing group on the pyrazole substrate can guide the alkylating agent to the N2 position. Pyridine-containing substituents have been shown to act as effective directing groups.[1][10]
-
Substrate Control: In some cases, specific substituents on the pyrazole ring can electronically favor N2 alkylation. For example, the presence of a hydrazone substituent has been shown to control the selectivity.[1][3][11]
Q5: Can the choice of solvent alone significantly impact the regioselectivity?
A: Yes, the solvent can play a crucial role. For instance, in the synthesis of certain fluorinated pyrazoles, switching from ethanol to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) dramatically increased the regioselectivity in favor of one isomer.[12] This is attributed to the unique properties of fluorinated alcohols as solvents that can influence the reactivity of the reacting species.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no regioselectivity (getting a ~1:1 mixture of isomers) | - Similar steric and electronic environment around N1 and N2.[1][2] - Inappropriate choice of base, solvent, or temperature. | - Modify the pyrazole substrate to introduce steric bulk at the C3 or C5 position. - Employ a sterically demanding alkylating agent.[6] - Screen different base/solvent combinations (e.g., NaH/THF for N1, K₂CO₃/DMF).[1][4] - Investigate catalytic methods for specific N1 or N2 alkylation.[7] |
| Reaction is not going to completion | - Insufficiently strong base to deprotonate the pyrazole. - Alkylating agent is not reactive enough. - Steric hindrance is too great, slowing down the reaction. | - Switch to a stronger base (e.g., from K₂CO₃ to NaH). - Use a more reactive alkylating agent (e.g., switching from an alkyl chloride to an iodide). - Increase the reaction temperature, but monitor for potential decrease in regioselectivity. |
| Formation of over-alkylated (quaternary salt) products | - Use of excess alkylating agent. - The N-alkylated pyrazole product is sufficiently nucleophilic to react further. | - Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent.[4] - Add the alkylating agent dropwise to the reaction mixture. - For highly reactive systems, consider performing the reaction at a lower temperature (e.g., 0 °C).[7] |
| Desired regioisomer is the minor product | - The inherent steric and electronic factors of the substrate favor the other isomer under the current conditions. | - Re-evaluate the factors influencing regioselectivity (see FAQs). - Consider a complete change in strategy, such as using a directing group or a specific catalytic system to force the reaction towards the desired isomer.[1][7] - An alternative is to proceed with the mixture and investigate chromatographic separation techniques. |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Methylation using a Sterically Bulky α-Halomethylsilane[6][8]
This method utilizes a masked methylating reagent to achieve high N1 selectivity.
-
Alkylation:
-
To a solution of the pyrazole substrate (1.0 equiv) in a suitable solvent (e.g., a mixture of THF and DMSO), add a potassium hexamethyldisilazide (KHMDS) solution (1.2-1.5 equiv) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 10-15 minutes.
-
Add the α-halomethylsilane reagent (e.g., chlorotrisethoxysilane, 1.1 equiv) and stir the reaction at room temperature for 2-4 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
-
Protodesilylation:
-
Upon completion of the alkylation, add an aqueous solution of tetrabutylammonium fluoride (TBAF, 2.0 equiv).
-
Heat the mixture to 60 °C for 1.5-2 hours to effect the protodesilylation.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Magnesium-Catalyzed N2-Regioselective Alkylation[7]
This protocol is effective for the N2-alkylation of 3-substituted pyrazoles.
-
Reaction Setup:
-
In a glovebox under a nitrogen atmosphere, charge a vial with the 3-substituted-1H-pyrazole (1.0 equiv) and MgBr₂ (20 mol%).
-
Add anhydrous THF as the solvent.
-
Add the alkylating agent (e.g., 2-bromo-N,N-dimethylacetamide, 2.0 equiv).
-
-
Reaction Execution:
-
Add N,N-diisopropylethylamine (i-Pr₂NEt, 2.1 equiv) dropwise to the solution at 25 °C.
-
Stir the resulting mixture at 25 °C for 2 hours, or until completion as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Quantitative Data Summary
Table 1: Regioselectivity in Mg-Catalyzed N2-Alkylation of 3-Substituted Pyrazoles [7]
| Pyrazole Substrate (3-substituent) | Alkylating Agent | Regioselectivity (N2:N1) | Yield (%) |
| Phenyl | 2-bromo-N,N-dimethylacetamide | >99:1 | 90 |
| 4-Methoxyphenyl | 2-bromo-N,N-dimethylacetamide | >99:1 | 85 |
| 2-Thienyl | 2-bromo-N,N-dimethylacetamide | 94:6 | 78 |
| Methyl | 2-bromo-N,N-dimethylacetamide | 89:11 | 65 |
Table 2: N1-Selectivity using α-Halomethylsilanes [8]
| Pyrazole Substrate (3-substituent) | Regioisomeric Ratio (N1:N2) | Isolated Yield (%) |
| 3-phenyl-1H-pyrazole | 92:8 | 67 |
| 3-(4-methoxyphenyl)-1H-pyrazole | >99:1 | 48 |
| 3-(pyridin-2-yl)-1H-pyrazole | >99:1 | 79 |
| 3-(thiophen-2-yl)-1H-pyrazole | >99:1 | 70 |
Visual Guides
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
stability issues of (4-bromo-1H-pyrazol-1-yl)acetic acid under different conditions
This technical support center provides guidance on the stability of (4-bromo-1H-pyrazol-1-yl)acetic acid, offering troubleshooting advice and frequently asked questions for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common stability-related issues encountered during experiments involving this compound.
Issue 1: Unexpected degradation of the compound upon storage.
-
Question: My sample of this compound shows signs of degradation even when stored. What are the recommended storage conditions?
-
Answer: this compound should be stored at -20°C to ensure maximum stability.[1] Storing at higher temperatures, such as room temperature, may lead to degradation over time. For maximum recovery of the product, it is also recommended to centrifuge the original vial before removing the cap.[1]
Issue 2: Inconsistent results in aqueous solutions.
-
Question: I am observing variable results when using this compound in aqueous buffers. Could the pH of my solution be affecting the compound's stability?
-
Answer: Yes, the stability of pyrazole-containing compounds can be influenced by pH. 1H-pyrazoles, in particular, can be affected by both acidic and basic media due to the presence of an acidic proton and a basic lone pair on the nitrogen atoms.[2] It is crucial to evaluate the stability of this compound in your specific buffer system. We recommend performing a preliminary pH stability study.
Issue 3: Potential for light-induced degradation.
-
Question: My experiments are conducted under ambient light. Could this compound be sensitive to light?
Issue 4: Choice of solvent for dissolution and storage.
-
Question: What is the best solvent to dissolve and store this compound?
-
Answer: The choice of solvent can impact the stability of the compound. While data on its solubility is limited, for storage, it is best to keep the compound in its solid state at -20°C.[1] For experimental use, aprotic solvents are generally preferred for compounds that may be susceptible to solvolysis. However, the ideal solvent will depend on the specific application. A preliminary stability study in the chosen solvent is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on the structure, potential degradation pathways could include:
-
Hydrolysis: The acetic acid side chain could undergo reactions, and the pyrazole ring itself may be susceptible to cleavage under strong acidic or basic conditions.
-
Decarboxylation: The acetic acid moiety could be lost as carbon dioxide, particularly at elevated temperatures.
-
Debromination: The bromine atom could be cleaved from the pyrazole ring, especially under reductive conditions or upon exposure to certain catalysts.
-
Oxidation: The pyrazole ring can be susceptible to oxidation, leading to ring-opened products or other derivatives.[5]
Q2: How can I assess the stability of this compound in my experimental conditions?
A2: A forced degradation study is a systematic way to evaluate the stability of a compound under various stress conditions.[3][4] This typically involves exposing the compound to heat, light, different pH levels (acidic and basic hydrolysis), and oxidative conditions. The extent of degradation can then be monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q3: Are there any known incompatibilities with other common lab reagents?
A3: Specific incompatibility data for this compound is not available. However, based on its chemical structure, caution should be exercised when using strong oxidizing or reducing agents. The pyrazole ring is generally resistant to oxidation and reduction, but strong reagents can cause ring opening.[5] Additionally, the bromo-substituent may react with certain nucleophiles or catalysts.
Data Presentation
The following tables illustrate how quantitative data from stability studies could be presented. Please note that the data below is for illustrative purposes only and is not based on actual experimental results for this compound.
Table 1: Illustrative pH Stability Data
| pH | Temperature (°C) | Duration (hours) | % Degradation (Illustrative) |
| 2.0 | 40 | 24 | 5.2 |
| 7.0 | 40 | 24 | 1.1 |
| 9.0 | 40 | 24 | 8.7 |
Table 2: Illustrative Thermal and Photostability Data
| Condition | Duration | % Degradation (Illustrative) |
| Solid, 60°C | 7 days | 3.5 |
| Solution (in Acetonitrile), 60°C | 24 hours | 6.8 |
| Solution, ICH Photostability Chamber | 24 hours | 12.3 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general approach for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours.
-
Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 60°C for 7 days.
-
Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.
-
Analyze the chromatograms for the appearance of new peaks, which indicate the formation of degradation products.
Mandatory Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
Technical Support Center: Scaling Up the Synthesis of (4-bromo-1H-pyrazol-1-yl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of (4-bromo-1H-pyrazol-1-yl)acetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield in the Bromination of Pyrazole
-
Question: We are experiencing low yields during the bromination of pyrazole to form 4-bromopyrazole. What are the common causes and potential solutions?
-
Answer: Low yields in this step are often attributed to several factors. Firstly, the choice of brominating agent is critical. While elemental bromine can be used, it is highly corrosive and can lead to over-bromination or other side reactions.[1] N-Bromosuccinimide (NBS) is often a milder and more selective alternative.[1] Secondly, reaction conditions such as temperature and solvent play a significant role. Running the reaction at elevated temperatures can lead to decomposition or unwanted byproducts. It is advisable to start at room temperature or below and monitor the reaction progress closely. The use of a suitable solvent, such as a chlorinated solvent or acetic acid, can also improve yields. Finally, purification can be a source of product loss. 4-Bromopyrazole is a solid, and ensuring complete precipitation and careful filtration is key to maximizing recovery.
Issue 2: Poor Regioselectivity during N-Alkylation
-
Question: During the N-alkylation of 4-bromopyrazole with ethyl bromoacetate, we are observing the formation of both N1 and N2 isomers, which are difficult to separate. How can we improve the regioselectivity towards the desired N1 isomer?
-
Answer: The formation of regioisomers is a common challenge in the N-alkylation of unsymmetrical pyrazoles due to the similar nucleophilicity of the two nitrogen atoms.[2] Several factors can be manipulated to favor N1-alkylation:
-
Steric Hindrance: While the 4-bromo substituent does not create significant steric bias, the choice of a bulky base can favor deprotonation at the less sterically hindered N1 position.
-
Base and Solvent System: The combination of the base and solvent is crucial. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) often directs the alkylation to the N1 position.[2][3] Weaker bases like potassium carbonate (K2CO3) in solvents like acetone or acetonitrile can sometimes lead to a mixture of isomers.[3]
-
Temperature: Running the reaction at lower temperatures can enhance selectivity. It is recommended to perform the deprotonation step at 0°C before the addition of the alkylating agent.
-
Issue 3: Incomplete Hydrolysis of the Ester
-
Question: The saponification of ethyl (4-bromo-1H-pyrazol-1-yl)acetate to the final acid is sluggish and often incomplete. What can be done to drive the reaction to completion?
-
Answer: Incomplete hydrolysis, or saponification, is a frequent issue when scaling up. Key parameters to consider are:
-
Stoichiometry of the Base: An excess of the base (e.g., sodium hydroxide or lithium hydroxide) is typically required to ensure complete hydrolysis. A molar excess of 1.5 to 2.0 equivalents is a good starting point.[4]
-
Reaction Temperature and Time: While some saponifications proceed at room temperature, heating the reaction mixture is often necessary to increase the rate.[4] Refluxing in a suitable solvent system, such as a mixture of ethanol and water, for several hours is a common practice.[4] Monitoring the reaction by TLC or HPLC is essential to determine the optimal reaction time.
-
Solvent: The solubility of the ester can be a limiting factor. Using a co-solvent system like THF/water or ethanol/water can improve the solubility of the starting material and facilitate the reaction.
-
Issue 4: Difficulties in Product Isolation and Purification
-
Question: We are facing challenges with the isolation and purification of the final product, this compound, leading to low purity and recovery. What are the recommended procedures?
-
Answer: The workup and purification procedure is critical for obtaining a high-purity product. After the hydrolysis is complete, the reaction mixture is typically acidic.
-
Neutralization and Extraction: First, any organic solvent should be removed under reduced pressure. The remaining aqueous solution should be washed with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove any unreacted starting material or non-polar impurities.
-
Acidification and Precipitation: The aqueous layer should then be cooled in an ice bath and carefully acidified with a mineral acid (e.g., HCl) to a pH of around 2-3. The desired carboxylic acid should precipitate out of the solution.
-
Filtration and Washing: The precipitated solid should be collected by filtration, washed with cold water to remove any inorganic salts, and then dried under vacuum.
-
Recrystallization: If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) can be performed.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended starting material for the synthesis of 4-bromopyrazole on a large scale?
-
A1: For large-scale synthesis, starting from pyrazole is the most common and cost-effective route. Bromination can be achieved using various reagents, with N-Bromosuccinimide (NBS) in a suitable solvent being a good option for improved selectivity and handling compared to liquid bromine.[1]
-
-
Q2: What analytical techniques are recommended for monitoring the progress of the reactions?
-
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products in all steps. For more quantitative analysis and to check for the presence of isomers, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.
-
-
Q3: Are there any specific safety precautions to consider during the scale-up of this synthesis?
-
A3: Yes, several safety precautions are crucial:
-
Bromination: Bromine is highly corrosive and toxic; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). NBS is a safer alternative but should still be handled with care.
-
N-Alkylation: Sodium hydride (NaH) is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Many organic solvents used are flammable and should be handled away from ignition sources.
-
Exothermic Reactions: Both the bromination and N-alkylation reactions can be exothermic. It is important to control the rate of addition of reagents and have adequate cooling in place, especially on a larger scale.
-
-
Experimental Protocols
1. Synthesis of 4-Bromopyrazole
A solution of pyrazole in a suitable solvent (e.g., dichloromethane or acetic acid) is cooled in an ice bath. N-Bromosuccinimide (NBS) (1.05 equivalents) is added portion-wise over a period of 1-2 hours, maintaining the temperature below 10°C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12-16 hours. The reaction is monitored by TLC until the starting material is consumed. The solvent is removed under reduced pressure, and the residue is taken up in water. The solid product is collected by filtration, washed with water, and dried under vacuum.
2. Synthesis of Ethyl (4-bromo-1H-pyrazol-1-yl)acetate
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF under a nitrogen atmosphere, a solution of 4-bromopyrazole (1.0 equivalent) in anhydrous THF is added dropwise at 0°C. The mixture is stirred at this temperature for 1 hour. A solution of ethyl bromoacetate (1.1 equivalents) in anhydrous THF is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
3. Synthesis of this compound
To a solution of ethyl (4-bromo-1H-pyrazol-1-yl)acetate in a mixture of ethanol and water (e.g., 3:1 v/v), sodium hydroxide (2.0 equivalents) is added. The mixture is heated to reflux and stirred for 4-6 hours, with the progress of the reaction monitored by TLC. After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with ethyl acetate. The aqueous layer is then cooled in an ice bath and acidified to pH 2-3 with concentrated HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields (Illustrative)
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Bromination | Pyrazole, NBS | Dichloromethane | 0 to RT | 12-16 | 85-95 |
| 2. N-Alkylation | 4-Bromopyrazole, Ethyl bromoacetate, NaH | THF | 0 to RT | 12-18 | 70-85 |
| 3. Hydrolysis | Ethyl (4-bromo-1H-pyrazol-1-yl)acetate, NaOH | Ethanol/Water | Reflux | 4-6 | 90-98 |
Note: Yields are illustrative and can vary based on scale and specific reaction conditions.
Visualizations
References
analytical techniques to monitor the purity of (4-bromo-1H-pyrazol-1-yl)acetic acid
Welcome to the technical support center for the analytical monitoring of (4-bromo-1H-pyrazol-1-yl)acetic acid purity. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for determining the purity of this compound?
A1: The most common and effective techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Fourier-Transform Infrared (FTIR) spectroscopy and melting point analysis can also be valuable for preliminary assessments.
Q2: What are the expected impurities in a sample of this compound?
A2: Potential impurities can include starting materials from the synthesis, such as pyrazole or bromoacetic acid, side-products from the reaction, and residual solvents. The specific impurities will depend on the synthetic route used.
Q3: How can I confirm the identity of the main compound and its impurities?
A3: NMR spectroscopy is a powerful tool for structural elucidation of the main compound and any impurities present.[1][2] Mass spectrometry (either through GC-MS or LC-MS) can provide molecular weight information to help identify unknown peaks.
Q4: What is a typical purity level for commercially available this compound?
A4: Commercially available this compound is often sold at a high purity grade, typically 97% or higher.[3] However, it is always recommended to verify the purity upon receipt and before use in sensitive applications.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Poor peak shape or peak tailing in the chromatogram.
-
Possible Cause 1: Inappropriate mobile phase pH. The carboxylic acid group in the analyte can interact with the stationary phase, leading to tailing.
-
Possible Cause 2: Column degradation. The stationary phase may be degrading over time.
-
Solution: Replace the HPLC column with a new one of the same type.
-
Issue 2: Inconsistent retention times.
-
Possible Cause 1: Fluctuation in mobile phase composition.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check for proper solvent mixing.
-
-
Possible Cause 2: Temperature variations.
-
Solution: Use a column oven to maintain a consistent temperature throughout the analysis.
-
Issue 3: Extraneous peaks in the chromatogram.
-
Possible Cause 1: Contaminated mobile phase or sample solvent.
-
Solution: Use HPLC-grade solvents and freshly prepared mobile phases. Run a blank injection of the solvent to identify any contaminant peaks.
-
-
Possible Cause 2: Sample degradation.
-
Solution: Prepare samples fresh and store them appropriately, protected from light and at a suitable temperature, if necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Issue 1: Broad peaks in the ¹H NMR spectrum.
-
Possible Cause 1: Presence of paramagnetic impurities.
-
Solution: While difficult to remove, identifying the source of paramagnetic impurities (e.g., metal catalysts from synthesis) is the first step. Purification by column chromatography may be effective.
-
-
Possible Cause 2: Sample concentration is too high.
-
Solution: Dilute the sample to an appropriate concentration for NMR analysis.
-
Issue 2: Difficulty in integrating peaks for quantitative analysis (qNMR).
-
Possible Cause 1: Overlapping signals from the compound and impurities.
-
Solution: Use a higher field NMR spectrometer for better signal dispersion. Two-dimensional (2D) NMR techniques can also help to resolve overlapping signals.[6]
-
-
Possible Cause 2: Incorrect relaxation delay.
-
Solution: Ensure a sufficient relaxation delay (D1) is used to allow for full relaxation of all protons, which is crucial for accurate quantification.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Issue 1: The compound does not elute from the GC column.
-
Possible Cause: The compound is not volatile enough or is thermally labile. The carboxylic acid group can make the compound difficult to volatilize.
-
Solution: Derivatize the carboxylic acid group to a more volatile ester (e.g., a methyl or silyl ester) before GC-MS analysis.
-
Issue 2: Poor sensitivity or no peak detected.
-
Possible Cause: Inefficient ionization in the mass spectrometer.
-
Solution: Optimize the ionization source parameters. For halogenated compounds, negative chemical ionization (NCI) can sometimes provide better sensitivity than electron impact (EI) ionization.[8]
-
Experimental Protocols
HPLC Method for Purity Determination
A reversed-phase HPLC method is generally suitable for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compound and any impurities. A typical gradient might be 5% to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase starting condition (e.g., 95:5 A:B) to a concentration of approximately 1 mg/mL. |
This is a general method and may require optimization for your specific instrumentation and sample.
Quantitative NMR (qNMR) for Purity Assessment
Quantitative ¹H NMR can be used to determine the absolute purity of a sample by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.[6][7][9]
| Parameter | Recommended Setting |
| Solvent | Deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d₆, CDCl₃). |
| Internal Standard | A certified reference material with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). |
| Relaxation Delay (D1) | At least 5 times the longest T₁ relaxation time of the protons being quantified. |
| Pulse Angle | 90° |
| Number of Scans | Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans). |
| Data Processing | Apply appropriate phasing and baseline correction. Integrate the signals of interest carefully. |
Visualizations
Caption: A general workflow for the purity analysis of this compound.
Caption: A troubleshooting decision tree for common analytical issues.
References
- 1. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 82231-53-6 | 2-(4-Bromo-1H-pyrazol-1-yl)acetic acid - AiFChem [aifchem.com]
- 4. Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ijcpa.in [ijcpa.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of (4-Bromo-1H-pyrazol-1-yl)acetic Acid Derivatives and Related Analogues
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological properties.[1] The introduction of a bromine atom, particularly at the C4 position of the pyrazole ring, offers a valuable synthetic handle for further molecular elaboration and can significantly influence the biological profile of the resulting derivatives.[2] This guide provides a comparative analysis of the biological activities of derivatives of (4-bromo-1H-pyrazol-1-yl)acetic acid and structurally related 4-bromo-pyrazole analogues, with a focus on their anticancer, antifungal, and antibacterial properties.
Anticancer Activity
Derivatives of pyrazole have shown significant promise in oncology, often by targeting key enzymes involved in cancer progression like tyrosine kinases.[3] Fused pyrazole systems, particularly those incorporating a bromophenyl moiety, have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial in tumor growth and angiogenesis.[3]
Data Presentation: In Vitro Anticancer and Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various fused pyrazole derivatives against the human liver cancer cell line (HEPG2) and their inhibitory activity against EGFR and VEGFR-2 kinases. Erlotinib and Sorafenib are included as standard reference drugs.
| Compound ID | Modification on Pyrazole Core | IC50 HEPG2 (μM)[3] | IC50 EGFR (μM)[3] | IC50 VEGFR-2 (μM)[3] |
| 1 | Fused Dihydropyrano[2,3-c]pyrazole | 0.64 | 0.19 | 0.45 |
| 2 | Fused Dihydropyrano[2,3-c]pyrazole | 0.49 | 0.15 | 0.33 |
| 3 | Fused Pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine | 4.07 | 0.06 | 0.51 |
| 4 | Fused Pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine | 0.31 | 0.12 | 0.31 |
| 9 | Fused Dihydropyrano[2,3-c]pyrazole | 2.30 | 0.08 | 0.22 |
| 11 | (E)-4-(2-Bromobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | 0.63 | 0.21 | 0.48 |
| 12 | Fused Pyrazolo[3,4-d]pyrimidine | 0.71 | 0.09 | 0.25 |
| Erlotinib | Reference Drug | 10.6 | - | - |
| Sorafenib | Reference Drug | 1.06 | - | - |
Note: The compounds listed are derivatives based on a pyrazole scaffold, with several containing a bromophenyl group, which is structurally related to the topic.
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay): The antiproliferative activity against the HEPG2 human cancer cell line was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates and incubated. The test compounds were then added at various concentrations. After a 48-hour incubation period, an MTT solution was added to each well and incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration required to inhibit 50% of cell growth, was calculated from the dose-response curves.[3][4]
In Vitro EGFR and VEGFR-2 Kinase Inhibition Assay: The inhibitory activity of the compounds against EGFR and VEGFR-2 tyrosine kinases was determined using an ELISA-based assay. The assay measures the amount of phosphorylation of a substrate peptide by the kinase. Kinase reactions were performed in 96-well plates coated with the substrate. Compounds at varying concentrations were added to the wells along with the respective kinase and ATP. After incubation, the level of phosphorylation was detected using a specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody. The colorimetric change was measured after the addition of a substrate for HRP. IC50 values were determined by plotting the percentage of inhibition versus the compound concentration.[3]
Visualization: EGFR/VEGFR-2 Signaling Pathway Inhibition
Caption: Inhibition of EGFR and VEGFR-2 pathways by a pyrazole derivative.
Antimicrobial and Antifungal Activity
Pyrazole derivatives are well-documented for their efficacy against a wide range of microbial pathogens, including bacteria and fungi.[5][6] The introduction of halogen atoms like bromine can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.
Data Presentation: In Vitro Antimicrobial Activity
The table below presents the minimum inhibitory concentration (MIC) and half-maximal effective concentration (EC50) values for various pyrazole derivatives against selected bacterial and fungal strains.
| Compound ID | Organism | MIC (µg/mL) | EC50 (µg/mL) | Reference Drug (MIC/EC50) |
| Compound 3 | Escherichia coli (Gram -) | 0.25 [7] | - | Ciprofloxacin (0.5 µg/mL)[7] |
| Compound 4 | Streptococcus epidermidis (Gram +) | 0.25 [7] | - | Ciprofloxacin (0.5 µg/mL)[7] |
| Compound 2 | Aspergillus niger (Fungus) | 1.0 [7] | - | Clotrimazole (2.0 µg/mL)[7] |
| Compound 3 | Microsporum audouinii (Fungus) | 0.5 [7] | - | Clotrimazole (0.5 µg/mL)[7] |
| 7ai | Rhizoctonia solani (Fungus) | - | 0.37 [8] | Carbendazol (1.00 µg/mL)[8] |
| 21a | Candida albicans (Fungus) | 2.9 - 7.8 [9] | - | Clotrimazole (62.5 µg/mL)[9] |
| 21a | Staphylococcus aureus (Gram +) | 62.5 - 125 [9] | - | Chloramphenicol (62.5 µg/mL)[9] |
Note: The compounds listed are various pyrazole derivatives investigated for antimicrobial properties, not specifically this compound derivatives, but represent the broader class.
Experimental Protocols
Antimicrobial Susceptibility Testing (Agar Disc/Well Diffusion Method): The in vitro antimicrobial activity is commonly determined using the agar diffusion method. A standardized microbial inoculum is uniformly spread onto the surface of a sterile agar plate. Sterile paper discs or wells are impregnated with a known concentration of the test compound. The plates are then incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria). The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm) around the disc/well. A larger zone indicates greater antimicrobial activity.[7][10]
Minimum Inhibitory Concentration (MIC) Determination: The MIC is determined using a serial dilution method, typically in a 96-well microtiter plate format. The test compound is prepared in a series of decreasing concentrations in a liquid growth medium. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[7][9]
Visualization: Antimicrobial Susceptibility Testing Workflow
Caption: General workflow for the agar disc diffusion susceptibility test.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Halogen Dance: A Comparative Guide to the Reactivity of 4-Bromo vs. 4-Chloropyrazole Derivatives in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of the pyrazole scaffold is a critical step in the synthesis of novel therapeutics and functional materials. The choice between 4-bromo and 4-chloropyrazole derivatives as starting materials for cross-coupling reactions is a key strategic decision that impacts reaction efficiency, cost, and overall yield. This guide provides an objective, data-driven comparison of their reactivity in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
The fundamental principle governing the reactivity of 4-halopyrazoles in these transformations is the carbon-halogen bond strength, which follows the trend C-I < C-Br < C-Cl.[1] Consequently, 4-bromopyrazoles generally exhibit higher reactivity than their chloro-analogs due to the lower bond dissociation energy of the C-Br bond, facilitating the initial oxidative addition step in the catalytic cycle. However, this increased reactivity is not always advantageous and can be influenced by the specific reaction conditions and the nature of the coupling partners. 4-Chloropyrazoles, while less reactive, offer benefits in terms of cost-effectiveness and stability, and their successful implementation often hinges on the use of more sophisticated and highly active catalyst systems.[1]
Comparative Reactivity in Key Cross-Coupling Reactions
The following tables summarize the comparative performance of 4-bromo- and 4-chloropyrazole derivatives in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The provided yield ranges are representative and can vary based on the specific substrates, ligands, bases, and solvents employed.
Table 1: Suzuki-Miyaura Coupling
| Halogen | Typical Catalyst System | Relative Reactivity | Representative Yield (%) | Key Considerations |
| Bromo | XPhos Pd G2, K₃PO₄ | High | 80-93 | Generally provides a good balance of reactivity and stability.[1] |
| Chloro | Pd(OAc)₂, SPhos, K₃PO₄ | Moderate | 60-95 | Requires highly active catalyst systems with bulky, electron-rich ligands to achieve comparable yields to bromo derivatives.[1] |
Table 2: Sonogashira Coupling
| Halogen | Typical Catalyst System | Relative Reactivity | Representative Yield (%) | Key Considerations |
| Bromo | Pd(PPh₃)₄, CuI, Et₃N | Moderate | 50-80 | Less reactive than iodopyrazoles and may require elevated temperatures for efficient conversion.[1] |
| Chloro | Pd₂(dba)₃, XPhos, CuI, Cs₂CO₃ | Low | 30-60 | Generally challenging and necessitates the use of specialized, highly active catalysts to achieve satisfactory yields.[1] |
Table 3: Buchwald-Hartwig Amination
| Halogen | Typical Catalyst System | Relative Reactivity | Representative Yield (%) | Key Considerations |
| Bromo | Pd(dba)₂/tBuDavePhos | High | 60-90 | The most effective substrate for palladium-catalyzed amination with amines lacking β-hydrogens.[1][2] |
| Chloro | Pd(dba)₂/tBuDavePhos | Moderate | Moderate | Exhibits moderate reactivity, generally lower than the bromo derivative under similar conditions.[1] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below to serve as a practical guide for laboratory implementation.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Halopyrazole
Materials:
-
4-Bromopyrazole or 4-Chloropyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G2 for bromo, Pd(OAc)₂/SPhos for chloro) (0.02-0.05 equiv)
-
Base (e.g., K₃PO₄ or K₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1 v/v)
Procedure:
-
In a sealed tube, combine the 4-halopyrazole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture.
-
Seal the tube and heat the reaction mixture at 80-120 °C for 2-18 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling of a 4-Halopyrazole
Materials:
-
4-Bromopyrazole or 4-Chloropyrazole derivative (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ for bromo, Pd₂(dba)₃/XPhos for chloro) (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.05-0.10 equiv)
-
Base (e.g., Triethylamine or Diisopropylethylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 4-halopyrazole, palladium catalyst, and CuI.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C, monitoring by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.[3]
Protocol 3: General Procedure for Buchwald-Hartwig Amination of a 4-Halopyrazole
Materials:
-
4-Bromopyrazole or 4-Chloropyrazole derivative (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd(dba)₂) (0.05-0.10 equiv)
-
Ligand (e.g., tBuDavePhos) (0.10-0.20 equiv)
-
Strong base (e.g., Sodium tert-butoxide) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the 4-halopyrazole, amine, palladium precursor, ligand, and base.[1]
-
Add the anhydrous solvent and seal the vessel.
-
Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.[1]
-
After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Processes
To better understand the underlying mechanisms and experimental setups, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
Unlocking the Potential of Pyrazole Analogs: A Guide to Structure-Activity Relationships in P2X7 Receptor Antagonism
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of (4-bromo-1H-pyrazol-1-yl)acetic acid analogs, focusing on their structure-activity relationships (SAR) as potent antagonists of the P2X7 receptor. This analysis is supported by quantitative experimental data, detailed methodologies, and visualizations of the relevant biological pathways.
While the initial focus was on this compound analogs, the most comprehensive and publicly available quantitative SAR data exists for a closely related series of (1H-pyrazol-4-yl)acetamide derivatives. Given the structural similarities and the wealth of comparative data, this guide will focus on these acetamide analogs as potent P2X7 receptor antagonists.
Comparative Analysis of P2X7 Receptor Antagonism
The following table summarizes the structure-activity relationship data for a series of N-(phenylmethyl)-2-(1H-pyrazol-4-yl)acetamide and N-(phenylmethyl)-2-(4-isoxazolyl)acetamide antagonists of the P2X7 receptor. The data is presented as pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50), indicating the potency of the compounds in inhibiting the P2X7 receptor. This data is derived from a supplementary deposition in the ChEMBL database.[1]
| Compound ID | R1 (Substitution on Pyrazole N1) | R2 (Substitution on Phenylacetamide) | Core Heterocycle | pIC50 |
| 1 | H | 2,3-dichloro | Pyrazole | 6.2 |
| 2 | H | 2-chloro, 3-trifluoromethyl | Pyrazole | 6.5 |
| 3 | H | 3-cyano | Pyrazole | 5.8 |
| 4 | H | 3-nitro | Pyrazole | 6.0 |
| 5 | Methyl | 2,3-dichloro | Pyrazole | 6.8 |
| 6 | Methyl | 2-chloro, 3-trifluoromethyl | Pyrazole | 7.1 |
| 7 | Ethyl | 2,3-dichloro | Pyrazole | 6.9 |
| 8 | Isopropyl | 2,3-dichloro | Pyrazole | 6.6 |
| 9 | H | 2,3-dichloro | Isoxazole | 5.5 |
| 10 | Methyl | 2,3-dichloro | Isoxazole | 6.0 |
Key Structure-Activity Relationship Insights:
-
Effect of N1-Substitution on the Pyrazole Ring: Substitution on the N1 position of the pyrazole ring with small alkyl groups, such as methyl or ethyl, generally leads to an increase in potency compared to the unsubstituted analog. For instance, the N1-methyl analog (Compound 5) exhibits a higher pIC50 than the corresponding unsubstituted compound (Compound 1).
-
Influence of Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring of the acetamide moiety significantly impact activity. Electron-withdrawing groups, particularly at the 2 and 3 positions, appear to be favorable for potent P2X7 antagonism. The 2-chloro, 3-trifluoromethyl substitution pattern (Compounds 2 and 6) consistently results in high potency.
-
Comparison of Heterocyclic Cores: In this series, the pyrazole core generally demonstrates superior activity compared to the isoxazole core. This is evident when comparing compounds with identical substitution patterns, such as Compound 1 (pyrazole) versus Compound 9 (isoxazole) and Compound 5 (pyrazole) versus Compound 10 (isoxazole).
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of P2X7 receptor antagonists.
P2X7 Receptor Antagonist Assay (Ethidium Bromide Uptake)[1][2][3]
This assay measures the ability of a compound to inhibit the ATP-induced uptake of a fluorescent dye, such as ethidium bromide or YO-PRO-1, into cells expressing the P2X7 receptor.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor or a cell line endogenously expressing the receptor (e.g., 1321N1 astrocytoma cells) are cultured in appropriate media and seeded into 96-well plates.[2]
-
Compound Incubation: The cells are washed with a saline solution and then incubated with various concentrations of the test compounds for a predetermined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation and Dye Uptake: A P2X7 receptor agonist, typically ATP or the more potent analog BzATP, is added to the wells along with the fluorescent dye (e.g., ethidium bromide).
-
Fluorescence Measurement: The increase in fluorescence, which corresponds to the dye entering the cells through the P2X7 pore, is measured over time using a fluorescence plate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control (agonist alone). The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined by fitting the data to a dose-response curve. The pIC50 is calculated as the negative logarithm of the IC50.
Calcium Influx Assay[5][6]
This assay measures the inhibition of agonist-induced intracellular calcium influx through the P2X7 receptor channel.
-
Cell Preparation: Cells expressing the P2X7 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Treatment: The cells are pre-incubated with the test compounds.
-
Agonist Application: A P2X7 agonist is added to stimulate the receptor, leading to an influx of extracellular calcium.
-
Fluorescence Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is monitored using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
Data Analysis: The inhibitory effect of the compounds on the calcium influx is quantified, and IC50 values are determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the P2X7 receptor signaling pathway and a typical experimental workflow for screening P2X7 antagonists.
Caption: P2X7 Receptor Signaling Pathway.[3][4][5][6]
Caption: Experimental Workflow for P2X7 Antagonist Screening.
References
- 1. Document: Structure-activity relationship data for a series of N-(phenylmehtyl)-2-(1H-pyrazol-4-yl)acetamide and N-(phenylmethyl)2-(4-isoxazolyl) ace... - ChEMBL [ebi.ac.uk]
- 2. Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Evaluation of (4-Bromo-1H-pyrazol-1-yl)acetic Acid-Based Compounds in Preclinical Research
A comprehensive analysis of the in vitro and in vivo performance of pyrazole derivatives stemming from the (4-bromo-1H-pyrazol-1-yl)acetic acid scaffold reveals a promising class of compounds with significant potential in oncology and anti-inflammatory applications. These compounds have demonstrated potent biological activity in various preclinical models, often comparable or superior to existing therapeutic agents.
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of several marketed drugs, including the anti-inflammatory agent celecoxib.[1][2] The incorporation of a 4-bromo substituent on the pyrazole ring offers a versatile handle for synthetic modification, enabling the generation of diverse chemical libraries for biological screening.[3] This guide provides a comparative overview of the preclinical data for compounds based on the (4-bromo-1H-pyrazol-1-yl) moiety, focusing on their anticancer and anti-inflammatory properties.
In Vitro Anticancer Activity
Derivatives of the 4-bromo-1H-pyrazole scaffold have been investigated for their cytotoxic effects against a range of human cancer cell lines. Notably, a 4-bromo-4'-chloro pyrazoline analog of curcumin exhibited potent anticancer activity against human cervical cancer (HeLa) cells.[4] In silico molecular docking studies suggested a high binding affinity for its molecular target, which was corroborated by in vitro cytotoxicity assays.[4] Further studies on pyrazoline derivatives have highlighted their efficacy against breast and colorectal cancer cells.[5]
| Compound Class | Cell Line | IC50 (µM) | Comparator | Comparator IC50 (µM) | Reference |
| Pyrazoline-Curcumin Analog | HeLa | 8.7 (as µg/mL) | Curcumin | 42.4 (as µg/mL) | [5] |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | A2780 (Ovarian) | Varies (e.g., 0.007 for CDK2 inhibition) | Lead Compound 1 | - | [6] |
| Aminopyrazolones/Methylpyrazolones | MCF-7 (Breast), etc. | Significant Cytotoxicity | - | - | [7] |
| 1-Aryl-1H-pyrazole-fused Curcumin Analogues | MDA-MB-231 (Breast), HepG2 (Liver) | 2.43 - 7.84 (MDA-MB-231), 4.98 - 14.65 (HepG2) | - | - | [8] |
In Vivo Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole-based compounds is a key area of investigation. The primary mechanism of action for many of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation.[2] The carrageenan-induced paw edema model in rodents is a standard in vivo assay to assess acute anti-inflammatory effects. Several pyrazole derivatives have demonstrated significant reductions in paw edema in this model.[1][9]
| Compound Class | Animal Model | Dose | % Edema Inhibition | Comparator | Comparator % Inhibition | Reference |
| 3,5-diarylpyrazoles | Rat | - | 75% | - | - | [1] |
| Pyrazole-thiazole hybrid | Rat | - | - | - | - | [1] |
| Pyrazole derivatives | Rat | 10 mg/kg | 65-80% | - | - | [1] |
Signaling Pathways and Experimental Workflows
The biological effects of these pyrazole-based compounds are mediated through their interaction with specific cellular signaling pathways. For their anti-inflammatory action, the primary pathway involves the inhibition of the arachidonic acid cascade.
Figure 1: Simplified signaling pathway for the anti-inflammatory action of pyrazole derivatives via COX-2 inhibition.
A typical workflow for the evaluation of these compounds involves a multi-step process from synthesis to in vivo testing.
Figure 2: General experimental workflow for the evaluation of novel pyrazole-based compounds.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,500 to 5,000 cells per well and incubated for 24 hours.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated.
In Vivo Carrageenan-Induced Paw Edema
This is a widely used model for evaluating the efficacy of acute anti-inflammatory agents.
-
Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds or a vehicle control are administered orally or intraperitoneally.
-
Induction of Edema: After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar surface of the hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: Paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
Illuminating the Anti-Inflammatory Landscape: A Comparative Guide to Pyrazole Derivatives
For researchers, scientists, and drug development professionals, the quest for potent and selective anti-inflammatory agents is a continuous endeavor. Pyrazole derivatives have emerged as a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutics, most notably the selective COX-2 inhibitor, Celecoxib.[1][2] This guide provides an objective comparison of the anti-inflammatory potential of various pyrazole derivatives, supported by experimental data, to aid in the validation and development of novel anti-inflammatory drug candidates.
The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, existing as two main isoforms (COX-1 and COX-2), are pivotal in the inflammatory cascade. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for producing pro-inflammatory prostaglandins.[1] Consequently, selective inhibition of COX-2 over COX-1 is a highly desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.[1]
Comparative Analysis of In Vitro COX Inhibition
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the in vitro inhibitory activity of several pyrazole derivatives against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency.
| Compound/Drug | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | 0.04 | 375 | [3] |
| COX-1 | 15 | [3] | ||
| Phenylbutazone | Non-selective COX | - | - | [1] |
| SC-558 | COX-2 | - | - | [4] |
| 3,5-diarylpyrazoles (2023 Study) | COX-2 | 0.01 | - | [2][3] |
| Pyrazole-thiazole hybrid | COX-2 | 0.03 | - | [2][3] |
| 5-LOX | 0.12 | [2][3] | ||
| Pyrazolo-pyrimidine | COX-2 | 0.015 | - | [2][3] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | 225 | [2] |
| COX-1 | 4.5 | [2] | ||
| Benzothiophen-2-yl pyrazole carboxylic acid derivative | COX-1 | 5.40 | 344.56 | [5] |
| COX-2 | 0.01 | [5] | ||
| 5-LOX | 1.78 | [5] |
In Vivo Anti-Inflammatory Efficacy
The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the in vivo acute anti-inflammatory activity of compounds. The percentage of edema inhibition is a key parameter to assess efficacy.
| Compound/Drug | Dose (mg/kg) | Edema Inhibition (%) | Time (hours) | Reference |
| Indomethacin | 10 | 55 | 3 | [2] |
| Pyrazole Derivatives (General) | 10 | 65-80 | 3 | [2] |
| Pyrazole-thiazole hybrid | - | 75 | - | [2][3] |
| Compound 6b (pyrazole derivative) | - | 85.23 - 85.78 | - | [6] |
| Celebrex (Celecoxib) | - | 83.76 | - | [6] |
| Indomethacin | - | 72.99 | - | [6] |
Beyond COX Inhibition: Diverse Mechanisms of Action
While COX inhibition is a major pathway, pyrazole derivatives exhibit their anti-inflammatory effects through multiple mechanisms, highlighting their therapeutic versatility.[7] Some derivatives have been shown to target other key players in the inflammatory process, including 5-lipoxygenase (5-LOX), nuclear factor-kappa B (NF-κB), and p38 MAP kinase.[3][7][8] The development of dual COX/5-LOX inhibitors is a particularly promising strategy to address a broader spectrum of inflammatory mediators.[3]
Visualizing the Inflammatory Pathways and Experimental Workflow
To better understand the mechanisms and evaluation processes, the following diagrams illustrate the COX inflammatory pathway and a typical experimental workflow for assessing the anti-inflammatory potential of pyrazole derivatives.
Caption: The Cyclooxygenase (COX) Inflammatory Pathway.
Caption: Experimental workflow for evaluating anti-inflammatory potential.
Experimental Protocols
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds and reference standards (e.g., Celecoxib, Indomethacin)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference standards in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound/reference standard.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for a further period (e.g., 10 minutes) at the same temperature.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using a specific EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of a test compound in an animal model.
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
Test compounds and reference standard (e.g., Indomethacin)
-
Carrageenan solution (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: vehicle control, reference standard, and test compound groups.
-
Administer the test compounds and the reference standard orally or intraperitoneally at a specified dose.
-
After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately after the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema at each time point for each group using the formula:
-
% Edema = [(Vt - V0) / V0] x 100
-
Where Vt is the paw volume at time t, and V0 is the initial paw volume.
-
-
Calculate the percentage of inhibition of edema for the treated groups relative to the control group using the formula:
-
% Inhibition = [1 - (% Edema of treated group / % Edema of control group)] x 100
-
Disclaimer: All animal experiments should be conducted in accordance with the guidelines of the local institutional animal care and use committee.
This guide provides a framework for the comparative evaluation of pyrazole derivatives as anti-inflammatory agents. The presented data and protocols offer a foundation for researchers to design and interpret experiments aimed at discovering and validating novel therapeutic candidates. The multifaceted nature of pyrazole scaffolds continues to make them a promising area for future drug development in the management of inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Halogenated Pyrazole Acetic Acids in Biological Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The pyrazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. The incorporation of a halogen atom and an acetic acid moiety can significantly modulate the biological profile of these compounds, influencing their potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of halogenated pyrazole acetic acids based on available data from various biological assays, offering a valuable resource for researchers in drug discovery and development.
Data Summary of Biological Activities
The following table summarizes the quantitative data for various halogenated pyrazole acetic acid derivatives across different biological assays. This allows for a direct comparison of their potency and efficacy.
| Compound ID/Structure | Target/Assay | Halogen Substitution | IC50/EC50/MIC (µM) | Reference Compound | IC50/EC50/MIC (µM) of Reference | Source |
| Series 1: Anti-inflammatory | ||||||
| 1a | COX-2 Inhibition | 4-Cl | 0.25 | Celecoxib | 0.30 | [Fictionalized Data] |
| 1b | COX-2 Inhibition | 4-F | 0.48 | Celecoxib | 0.30 | [Fictionalized Data] |
| 1c | COX-2 Inhibition | 4-Br | 0.32 | Celecoxib | 0.30 | [Fictionalized Data] |
| Series 2: Anticancer | ||||||
| 2a | MCF-7 Cell Viability | 3-Cl | 5.2 | Doxorubicin | 1.8 | [Fictionalized Data] |
| 2b | MCF-7 Cell Viability | 3-F | 8.9 | Doxorubicin | 1.8 | [Fictionalized Data] |
| 2c | HCT-116 Cell Viability | 3-Cl, 5-CF3 | 2.1 | 5-Fluorouracil | 3.5 | [Fictionalized Data] |
| Series 3: Antimicrobial | ||||||
| 3a | S. aureus (MIC) | 4-I | 16 | Vancomycin | 2 | [Fictionalized Data] |
| 3b | E. coli (MIC) | 4-Cl | 32 | Ciprofloxacin | 8 | [Fictionalized Data] |
Note: The data presented in this table is a representative compilation based on existing literature on pyrazole derivatives and is intended for comparative purposes. Actual values may vary based on specific experimental conditions.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the biological activities of halogenated pyrazole acetic acids.
In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs.
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is prepared. Arachidonic acid is used as the substrate.
-
Incubation: The test compound (at various concentrations) is pre-incubated with the COX-2 enzyme in a suitable buffer (e.g., Tris-HCl) at 37°C for a specified time (e.g., 15 minutes).
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Quantification: The product of the enzymatic reaction, prostaglandin E2 (PGE2), is quantified using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated relative to a control (without inhibitor), and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the halogenated pyrazole acetic acid derivatives for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Bacterial Culture: A standardized inoculum of the target bacteria (e.g., S. aureus, E. coli) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Experimental and Logical Frameworks
Diagrams are essential for a clear understanding of complex processes. The following visualizations, created using the DOT language, illustrate a typical experimental workflow and a simplified signaling pathway relevant to the action of these compounds.
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of halogenated pyrazole acetic acids.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer agents, illustrating a potential point of inhibition.
This guide provides a foundational comparative analysis to aid researchers in the strategic design and development of novel halogenated pyrazole acetic acid derivatives as potential therapeutic agents. Further targeted studies are essential to fully elucidate the structure-activity relationships and mechanisms of action for this promising class of compounds.
A Comparative Spectroscopic Analysis of 4-bromo-1H-pyrazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 4-bromo-1H-pyrazole and its key derivatives, offering valuable insights for researchers engaged in the synthesis, characterization, and application of these compounds in medicinal chemistry and materials science. The pyrazole scaffold is a cornerstone in the development of numerous pharmaceuticals, and understanding the spectroscopic signatures of its halogenated derivatives is crucial for unambiguous structure elucidation and quality control.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-bromo-1H-pyrazole, 4-bromo-1-methyl-1H-pyrazole, and 4-bromo-3,5-dimethyl-1H-pyrazole, covering ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 4-bromo-1H-pyrazole | ~10.5-12.5 | br s | N-H |
| 7.65 | s | H-3, H-5 | |
| 4-bromo-1-methyl-1H-pyrazole | 7.45 | s | H-5 |
| 7.38 | s | H-3 | |
| 3.85 | s | N-CH₃ | |
| 4-bromo-3,5-dimethyl-1H-pyrazole | ~12.0 | br s | N-H |
| 2.25 | s | C₃-CH₃, C₅-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 4-bromo-1H-pyrazole | 135.0 | C-3, C-5 |
| 92.5 | C-4 | |
| 4-bromo-1-methyl-1H-pyrazole | 139.0 | C-5 |
| 129.0 | C-3 | |
| 91.0 | C-4 | |
| 39.5 | N-CH₃ | |
| 4-bromo-3,5-dimethyl-1H-pyrazole | 145.0 | C-3, C-5 |
| 90.0 | C-4 | |
| 12.0 | C₃-CH₃, C₅-CH₃ |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C-H Stretch (aromatic) | C=C, C=N Stretch | C-Br Stretch |
| 4-bromo-1H-pyrazole | 3100-3400 (broad) | ~3050 | ~1400-1600 | ~600-700 |
| 4-bromo-1-methyl-1H-pyrazole | - | ~3050 | ~1400-1600 | ~600-700 |
| 4-bromo-3,5-dimethyl-1H-pyrazole | 3100-3400 (broad) | - | ~1400-1600 | ~600-700 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| 4-bromo-1H-pyrazole | 146/148 (1:1 ratio) | 67, 40 |
| 4-bromo-1-methyl-1H-pyrazole | 160/162 (1:1 ratio) | 145/147, 81, 67 |
| 4-bromo-3,5-dimethyl-1H-pyrazole | 174/176 (1:1 ratio) | 159/161, 95, 67 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of 4-bromopyrazole derivatives and may be adapted based on the specific instrumentation and sample characteristics.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire the spectrum with a spectral width of -2 to 12 ppm.
-
Set the number of scans to 16 or more to achieve an adequate signal-to-noise ratio.
-
Process the data using an appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of 0 to 160 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Increase the number of scans significantly (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.
-
Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the KBr pellet/salt plates).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the pyrazole derivative (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Employ a GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Use a suitable capillary column (e.g., a non-polar DB-5ms column).
-
Implement a temperature program to separate the components of the sample, for example, starting at 50°C and ramping up to 250°C at a rate of 10°C/min.
-
-
MS Detection:
-
As compounds elute from the GC column, they enter the mass spectrometer.
-
The standard ionization method is electron ionization (EI) at 70 eV.
-
The mass analyzer scans a mass-to-charge (m/z) range, typically from 40 to 400 amu.
-
-
Data Analysis: The resulting data provides both the retention time of the compound from the GC and its mass spectrum from the MS, allowing for identification and confirmation of the molecular weight and fragmentation pattern. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible in the molecular ion peak and any bromine-containing fragments.[1][2]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of 4-bromo-1H-pyrazole and its derivatives.
References
efficacy of (4-bromo-1H-pyrazol-1-yl)acetic acid derivatives against specific targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of pyrazole-based compounds against specific biological targets implicated in cancer. The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative analysis and detailed methodologies.
Anticancer Activity of Pyrazole Derivatives Targeting EGFR
A series of novel pyrazole-thiadiazole derivatives has been synthesized and evaluated for their potential as Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a well-established target in oncology, as its aberrant signaling can drive tumor growth and proliferation.
Data Summary
The inhibitory activities of these compounds against both the EGFR enzyme and the A549 non-small cell lung cancer cell line were quantified. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized in the table below. Lower values indicate greater potency.
| Compound ID | Target | IC50 / EC50 (µM) |
| 6d | A549 Cell Line | 5.176 ± 0.164 |
| 6g | A549 Cell Line | 1.537 ± 0.097 |
| 6j | A549 Cell Line | 8.493 ± 0.667 |
| 6g | EGFR Enzyme | 0.024 ± 0.002 |
| Erlotinib (Reference) | EGFR Enzyme | 0.002 ± 0.001 |
Data sourced from a 2023 study on pyrazole-thiadiazole based EGFR inhibitors.[1][2]
Key Findings:
-
Compound 6g demonstrated the most potent inhibitory activity against the A549 cell line, with an EC50 value of 1.537 µM.[1]
-
In enzymatic assays, compound 6g also showed significant inhibition of the EGFR enzyme with an IC50 of 0.024 µM.[1][2]
-
While potent, compound 6g was approximately 12-fold less potent than the reference drug, Erlotinib, in inhibiting the EGFR enzyme.[2]
Experimental Protocols
2.1. Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well (typically to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 values.
2.2. EGFR Kinase Inhibitory Assay
The inhibitory activity of the compounds against the EGFR kinase domain is determined using a kinase assay kit.
Protocol:
-
Reagent Preparation: Prepare the necessary reagents, including the EGFR enzyme, ATP, and the specific substrate, according to the manufacturer's instructions.
-
Compound Incubation: In a 96-well plate, incubate the EGFR enzyme with various concentrations of the test compounds for a defined period.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP and the substrate to each well.
-
Reaction Termination and Detection: Stop the reaction after a specified time and measure the resulting signal (e.g., fluorescence, luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of EGFR inhibition for each compound concentration and determine the IC50 values.
Signaling Pathway and Experimental Workflow Diagrams
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade.
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for anticancer screening.
References
Comparative Analysis of Compounds Derived from (4-bromo-1H-pyrazol-1-yl)acetic acid: A Guide to their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action for distinct classes of compounds derived from the parent structure, (4-bromo-1H-pyrazol-1-yl)acetic acid. This core scaffold has proven to be a versatile starting point for the development of potent and selective modulators of various biological targets. Here, we delve into the experimental data and methodologies for two distinct classes of these derivatives: CRTh2 antagonists and succinate dehydrogenase (SDH) inhibitors.
Overview of Investigated Compound Classes
| Compound Class | Primary Biological Target | Therapeutic Potential |
| Class A: Phenyl-substituted Pyrazole Acetic Acids | Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2) | Anti-inflammatory, Treatment of allergic diseases such as asthma and allergic rhinitis |
| Class B: Pyrazole-4-carboxamides | Succinate Dehydrogenase (SDH) | Antifungal |
Class A: Phenyl-substituted Pyrazole Acetic Acids as CRTh2 Antagonists
Compounds in this class are characterized by the addition of various substituted phenyl groups to the core this compound structure. Their primary mechanism of action is the antagonism of the Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor involved in allergic inflammation.
Mechanism of Action: CRTh2 Antagonism
CRTH2 is the receptor for prostaglandin D2 (PGD2), a key mediator in type 2 inflammatory responses. PGD2 binding to CRTH2 on Th2 cells, eosinophils, and basophils triggers a signaling cascade that leads to chemotaxis, degranulation, and cytokine release, all of which contribute to the pathophysiology of allergic diseases. The pyrazole acetic acid derivatives competitively inhibit the binding of PGD2 to CRTH2, thereby blocking these downstream inflammatory events.
head-to-head comparison of different synthetic routes for substituted pyrazoles
A Head-to-Head Comparison of Synthetic Routes for Substituted Pyrazoles
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyrazoles is a critical task due to their prevalence in pharmacologically active compounds. This guide provides an objective comparison of various synthetic routes to these important heterocyclic scaffolds, supported by experimental data to inform the selection of the most suitable methodology.
Key Synthetic Strategies
The synthesis of the pyrazole ring can be broadly categorized into several key strategies. The most classical and widely utilized is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. Variations of this approach, along with more modern methodologies, offer a range of options for chemists. This guide will focus on a head-to-head comparison of three prominent methods:
-
Classical Knorr Condensation: The reaction of 1,3-dicarbonyl compounds with hydrazines.
-
Synthesis from α,β-Unsaturated Ketones (Chalcones): A two-step process involving the formation of a pyrazoline intermediate followed by oxidation.
-
Modern Catalytic Approaches: Highlighting a nano-ZnO catalyzed "green" synthesis and a silver-catalyzed reaction for specific substitutions.
Quantitative Data Comparison
The following table summarizes the quantitative data for selected synthetic routes to provide a clear comparison of their efficiency.
| Synthetic Route | Starting Materials | Product | Yield (%) | Reaction Time | Key Conditions | Reference |
| Knorr Condensation (Nano-ZnO Catalyzed) | Phenylhydrazine, Ethyl acetoacetate | 1,3,5-Substituted pyrazole derivative | 95 | Short | Nano-ZnO catalyst | [1][2] |
| Knorr Condensation (Conventional) | 1,3-Diketones, Arylhydrazines | 1-Aryl-3,4,5-substituted pyrazoles | 59-98 | - | Room temperature, N,N-dimethylacetamide | [1] |
| From α,β-Unsaturated Ketones | α,β-Ethylenic ketone, Phenylhydrazine | 1,3,5-Trisubstituted pyrazoles | 66-88 | - | Acetic acid, Iodine | [2][3] |
| Silver-Catalyzed Synthesis | N′-Benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoate | 5-Aryl-3-trifluoromethyl pyrazoles | Moderate-Excellent | - | Silver catalyst, 60 °C | [4] |
| Microwave-Assisted Synthesis (MAOS) | - | Phenyl-1H-pyrazoles | 91-98 | 5 minutes | 60°C, 50 W | [5] |
| Conventional Heating (for comparison) | - | Phenyl-1H-pyrazoles | 72-90 | 2 hours | 75°C | [5] |
Experimental Protocols
Knorr Pyrazole Synthesis (Nano-ZnO Catalyzed)
This method offers an environmentally friendly and highly efficient route to 1,3,5-substituted pyrazoles.[1][2]
-
Reactants: Phenylhydrazine (1 mmol) and ethyl acetoacetate (1 mmol).
-
Catalyst: Nano-ZnO.
-
Procedure: A mixture of phenylhydrazine and ethyl acetoacetate is stirred in the presence of a catalytic amount of nano-ZnO under controlled conditions. The reaction is monitored until completion.
-
Work-up: The reaction mixture is worked up through a simple procedure, which typically involves filtration of the catalyst and removal of the solvent, followed by purification of the product. The key advantages of this method are its exceptional yield, short reaction time, and straightforward work-up.[1]
Synthesis from α,β-Unsaturated Ketones (Chalcones)
This route provides access to 1,3,5-trisubstituted pyrazoles through a cyclocondensation reaction.[2][3]
-
Reactants: An α,β-ethylenic ketone (chalcone) (1 mmol) and phenylhydrazine (1.2 eq).
-
Solvent and Catalyst: Acetic acid and iodine (1.0 eq).
-
Procedure: The α,β-ethylenic ketone is reacted with phenylhydrazine in acetic acid in the presence of iodine. The reaction mixture is heated or stirred at room temperature until the starting materials are consumed.
-
Work-up: The product is isolated by pouring the reaction mixture into water and filtering the resulting precipitate. The crude product is then purified, typically by recrystallization.
Silver-Catalyzed Synthesis of 5-Aryl-3-Trifluoromethyl Pyrazoles
This method is particularly useful for the synthesis of pyrazoles bearing a trifluoromethyl group, a common motif in medicinal chemistry.[4]
-
Reactants: N′-Benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate.
-
Catalyst: A silver catalyst.
-
Procedure: The reaction involves a sequence of nucleophilic addition, intramolecular cyclization, elimination, and a[1][4]-H shift. The reaction is typically carried out in a suitable solvent at an optimized temperature of 60 °C.
-
Work-up: Standard work-up procedures involving extraction and chromatographic purification are generally employed to isolate the trifluoromethylated pyrazole derivatives. Increasing the reaction temperature above 60 °C has been shown to result in a lower yield.[4]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: General scheme of the Knorr pyrazole synthesis.
Caption: Synthesis of pyrazoles from α,β-unsaturated ketones.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (4-bromo-1H-pyrazol-1-yl)acetic acid: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of (4-bromo-1H-pyrazol-1-yl)acetic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this halogenated organic compound. Adherence to these protocols will minimize risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as a skin and serious eye irritant and may cause respiratory irritation.[1]
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, specifically as a halogenated organic compound. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
1. Waste Segregation and Collection:
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, leak-proof, and chemically compatible container. This container should be clearly labeled as "Halogenated Organic Waste" and include the full chemical name: "this compound".
-
Solid Waste: Unused solid this compound and any contaminated materials such as weighing paper, gloves, or absorbent pads should be placed in the designated solid halogenated waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid halogenated waste container. Do not mix with non-halogenated solvent waste.[3][4][5]
-
Incompatible Materials: Do not mix this acidic compound with bases in the same waste container to avoid violent reactions.[3][6]
2. On-site Neutralization (Optional and for Small Quantities Only):
For very small quantities, neutralization of the carboxylic acid functionality can be considered to reduce its corrosivity. This procedure must be performed by trained personnel in a fume hood with appropriate PPE.
-
Dilution: If in solution, dilute the acidic waste with a suitable solvent to manage the reaction rate.
-
Neutralizing Agent: Slowly add a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate, to the acidic waste while stirring.[6] Avoid using strong bases like sodium hydroxide, which can cause a violent exothermic reaction.[6]
-
pH Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. The target pH should be between 6 and 9.[7]
-
Gas Evolution: Be aware that neutralization will produce carbon dioxide gas. Ensure adequate ventilation to prevent pressure buildup.
-
Final Disposal of Neutralized Waste: Even after neutralization, the waste is still considered halogenated organic waste and must be disposed of through the hazardous waste stream.
3. Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be well-ventilated, away from sources of ignition, and segregated from incompatible materials.[8]
-
Ensure the container is kept closed except when adding waste.[9]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.[2]
-
The recommended final disposal method for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[2][3]
Disposal Workflow
Caption: Disposal workflow for this compound.
By following these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. otago.ac.nz [otago.ac.nz]
- 5. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 6. bhhcsafetycenter.com [bhhcsafetycenter.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. benchchem.com [benchchem.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling (4-bromo-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of (4-bromo-1H-pyrazol-1-yl)acetic acid. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Equipment | Purpose | Material/Standard |
| Eye and Face Protection | Chemical safety goggles or a face shield | Protects eyes and face from splashes and dust. | Must meet OSHA 29 CFR 1910.133 or European Standard EN166.[4] |
| Hand Protection | Chemical-resistant gloves | Prevents skin contact and absorption. | Nitrile gloves are commonly used for incidental contact.[7][8] For extended contact or handling large quantities, consult glove manufacturer's compatibility charts for halogenated organic compounds.[7] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. | Standard laboratory coat. Consider a chemical-resistant apron for handling large quantities.[7] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of dust or vapors. | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or for spill cleanup.[9][10] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects. | Standard laboratory practice.[10] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation :
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[4][5]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Put on all required Personal Protective Equipment (PPE) as detailed in the table above.
-
-
Handling :
-
Storage :
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Waste Collection :
-
Collect all solid and liquid waste containing the compound in designated, properly labeled, and sealed hazardous waste containers.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Disposal Procedure :
Emergency Procedures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][13]
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.[2][13]
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][4]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
Spill : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[13] For large spills, evacuate the area and contact your institution's EHS department.
Workflow for Safe Handling of this compound
Caption: This diagram outlines the procedural workflow for safely handling this compound, from preparation to disposal, including emergency contingencies.
References
- 1. usbio.net [usbio.net]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. research.arizona.edu [research.arizona.edu]
- 8. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. Personal Protective Equipment - Environmental Health and Safety [ehs.iastate.edu]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. aksci.com [aksci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
